molecular formula C7H7N3O B155116 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 1618-37-7

5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

货号: B155116
CAS 编号: 1618-37-7
分子量: 149.15 g/mol
InChI 键: GEXRTPPPJWUZFK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

5-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-2-8-6-5(4)7(11)10-3-9-6/h2-3H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXRTPPPJWUZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622487
Record name 5-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1618-37-7
Record name 5-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
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Foundational & Exploratory

A Technical Guide to the Basic Properties of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: A Foundational Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides an in-depth technical overview of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will explore its core physicochemical properties, modern synthesis methodologies, and its critical role as a foundational scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this valuable molecular building block.

Introduction: The 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine core is a prominent heterocyclic system in medicinal chemistry, often referred to as a 7-deazapurine.[1][2] This nomenclature highlights its structural relationship to natural purines (e.g., adenine, guanine, and hypoxanthine), where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly minor modification has profound implications. By removing a hydrogen bond donor (N7-H) and altering the electron distribution, the 7-deazapurine scaffold offers a unique bioisosteric alternative to natural purines. This allows molecules built upon this core to interact with biological targets, particularly ATP-binding sites in kinases, while often exhibiting improved selectivity, metabolic stability, or cell permeability compared to their purine counterparts.

5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a specific and highly valuable derivative of this scaffold. The methyl group at position 5 provides a key structural feature and a synthetic handle, making it a preferred starting material for the elaboration of more complex drug candidates. Its structural similarity to hypoxanthine is particularly noteworthy, positioning it as a direct analog for interrogating enzymes that process purine substrates.

G cluster_0 Natural Purine Core cluster_1 Bioisosteric Scaffold Hypoxanthine Hypoxanthine Hypoxanthine_structure Pyrrolopyrimidine_structure Hypoxanthine_structure->Pyrrolopyrimidine_structure Bioisosteric Replacement (N7 -> C7-H) Pyrrolopyrimidine 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Caption: Structural comparison of Hypoxanthine and the 7-deazapurine core.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a scaffold is critical for its application in drug discovery, influencing everything from reaction conditions to formulation.

Table 1: Core Properties of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Property Value Source
IUPAC Name 5-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one -
CAS Number 1618-37-7 [3]
Molecular Formula C₇H₇N₃O [3]
Molecular Weight 149.15 g/mol [3]

| Storage | Room temperature, dry conditions |[3] |

Table 2: Properties of the Parent Scaffold, 7-Deazahypoxanthine

Property Value Source
Melting Point 345-348°C [4]
Solubility Soluble in dimethyl sulfoxide (DMSO) [4]

| Appearance | Brown Solid |[4] |

The high melting point of the parent compound suggests a stable, planar crystal lattice structure with strong intermolecular interactions, a common feature of such heterocyclic systems. The solubility in polar aprotic solvents like DMSO is typical and provides a standard medium for biological screening and NMR analysis.

Synthesis and Manufacturing Considerations

The accessibility of a chemical scaffold is paramount for its widespread use. Historically, the synthesis of pyrrolopyrimidines often involved harsh reagents. However, modern, more efficient, and environmentally benign methods have been developed for 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.[5][6]

A notable one-pot process has been described that avoids the use of hazardous materials like Raney nickel, which is a significant advantage as it eliminates heavy metal waste streams and improves operator safety.[5] The synthesis proceeds in a highly efficient manner, starting from readily available materials.[5]

The general synthetic strategy involves two key stages:

  • Pyrrole Ring Formation: An acyl-protected aminoacetone is reacted with cyanoacetamide. This condensation and cyclization reaction efficiently constructs the core 2-amino-4-methyl-1H-pyrrole-3-carboxamide intermediate.[6]

  • Pyrimidine Ring Annulation: The intermediate is then converted directly, in a one-pot fashion, to the final pyrrolo[2,3-d]pyrimidine product.[6] This cyclization step is the hallmark of the process's efficiency, telescoping multiple operations and minimizing purification steps.

This process has been reported to produce the final compound in a 60% overall yield, making it a viable route for both laboratory-scale and potential large-scale manufacturing.[5][6]

Caption: Workflow for the one-pot synthesis of the target compound.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a standard suite of analytical techniques is employed. While specific spectra for this compound are proprietary, based on the characterization of analogous structures, the following analytical signatures are expected:

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the pyrrole C-H proton, the pyrimidine C-H proton, and the methyl group singlet. The broad signals for the N-H protons of both the pyrrole and pyrimidine rings would also be present, often exchanging with D₂O.

  • ¹³C NMR: The carbon spectrum would distinctly show the carbonyl carbon signal (C4) downfield (~150-160 ppm), along with signals for the other sp² carbons of the fused ring system and the upfield signal of the methyl group carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, with the calculated exact mass for C₇H₇N₃O being a key validation point. The [M+H]⁺ ion would be the expected primary observation.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretching vibration (typically ~1650-1700 cm⁻¹) and broad N-H stretching bands (~3100-3400 cm⁻¹).

Applications in Medicinal Chemistry and Drug Discovery

The primary value of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one lies in its role as a versatile intermediate and core scaffold for drug discovery.[3]

  • Kinase Inhibitors: This is the most prominent application. The scaffold serves as an excellent starting point for developing inhibitors of tyrosine kinases, which are crucial targets in oncology.[3] Its structural mimicry of the purine core of ATP allows it to bind competitively to the kinase ATP-binding pocket. The different positions on the bicyclic system can be functionalized to achieve high potency and selectivity for specific kinases.

  • Anti-inflammatory and Antiviral Agents: The purine-like structure also makes it suitable for designing molecules that interfere with enzymes involved in inflammatory signaling cascades or viral replication pathways that rely on nucleotide metabolism.[3]

  • Lead Optimization: The scaffold's structure is amenable to systematic modification. Functional groups can be introduced at various positions to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G cluster_mods Lead Optimization Vectors Core 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (Core Scaffold) Potency Improve Potency Core:head->Potency R¹-substitution Selectivity Enhance Selectivity Core:head->Selectivity R²-substitution ADME Optimize ADME Properties Core:head->ADME R³-substitution

Caption: The central role of the scaffold in lead optimization strategies.

Experimental Protocol: One-Pot Synthesis

The following protocol is a representative, step-by-step methodology based on the efficient synthesis described in the literature.[5][6]

Objective: To synthesize 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

Materials:

  • Acyl-protected aminoacetone (e.g., N-(2-oxopropyl)acetamide)

  • Cyanoacetamide

  • Suitable solvent (e.g., ethanol, formamide)

  • Base (e.g., sodium ethoxide) or acid catalyst as required by the specific literature procedure

  • Reagents for pyrimidine ring closure (e.g., formamide, formic acid)

  • Standard laboratory glassware and safety equipment

Methodology:

Step 1: Synthesis of 2-amino-4-methyl-1H-pyrrole-3-carboxamide Intermediate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the chosen solvent (e.g., ethanol).

  • Add equimolar amounts of the acyl-protected aminoacetone and cyanoacetamide to the solvent.

  • Add the catalyst (e.g., a catalytic amount of base like sodium ethoxide).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture containing the pyrrole intermediate is not isolated but is used directly in the next step. This is the essence of the "one-pot" approach.

Step 2: One-Pot Annulation to Form the Pyrrolo[2,3-d]pyrimidine Ring

  • To the crude reaction mixture from Step 1, add the reagent for the pyrimidine ring closure (e.g., a large excess of formamide).

  • Heat the mixture to a higher temperature (e.g., 180-200°C) to drive the cyclization and annulation.

  • Maintain the temperature and stir for several hours, continuing to monitor by TLC until the intermediate is fully consumed.

Step 3: Work-up and Purification (Self-Validation)

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Pour the mixture into cold water or an ice bath to fully precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a non-polar solvent like diethyl ether to remove soluble impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture thereof) to yield the final product as a solid.

  • Dry the purified product under vacuum.

Step 4: Characterization

  • Confirm the identity and purity of the final product using the analytical methods described in Section 4.0 (¹H NMR, ¹³C NMR, HRMS).

  • Determine the melting point and compare it with literature values if available.

Conclusion

5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is more than just a heterocyclic molecule; it is a cornerstone of modern medicinal chemistry. Its identity as a 7-deazapurine bioisostere provides a strategic advantage in designing molecules that can effectively and selectively interact with biological targets. The development of efficient, environmentally conscious synthetic routes has made this scaffold readily accessible, further fueling its application in drug discovery. For researchers in oncology, inflammation, and virology, a thorough understanding of the basic properties and potential of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is essential for the rational design of next-generation therapeutics.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • 5-Methyl-3H-pyrrolo[2, 3-d]pyrimidin-4(7H)-one. MySkinRecipes. [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591. PubChem. [Link]

  • One-Pot Synthesis of 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. ACS Publications. [Link]

  • 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one. PubChem. [Link]

  • One-Pot Synthesis of 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H). ACS Publications. [Link]

Sources

The Biological Versatility of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Promise of the Pyrrolo[2,3-d]pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, offering a versatile platform for the development of novel therapeutics. The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is a prime example of such a scaffold. Its intrinsic structural similarity to the purine bases of ATP allows for competitive inhibition of a vast array of kinases, enzymes that play a pivotal role in cellular signaling and are often dysregulated in disease.[1] This guide focuses on a specific, yet foundational, member of this family: 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. While this compound often serves as a crucial building block in the synthesis of more complex molecules, its inherent biological potential and the activities of its derivatives warrant a detailed exploration.[1] This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the biological activities associated with this core, underpinned by field-proven insights and methodologies.

The Strategic Importance of the 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Core

The 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one structure is a cornerstone for the synthesis of a multitude of biologically active compounds. Its utility stems from several key features:

  • Structural Mimicry: As a purine bioisostere, it can effectively compete with endogenous ATP for the binding pockets of various kinases, leading to the modulation of their activity.[1]

  • Synthetic Tractability: The pyrrolo[2,3-d]pyrimidine ring system is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

  • Broad-Spectrum Potential: Derivatives of this core have demonstrated a remarkable diversity of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2]

Synthesis of the Core Scaffold and Its Derivatives

A more frequently documented approach in the literature is the synthesis of functionalized pyrrolo[2,3-d]pyrimidines from a common starting material, which is then elaborated to introduce the desired substituents. For instance, a multi-step synthesis can be employed, starting from a commercially available pyrimidine derivative, followed by the construction of the fused pyrrole ring.

Illustrative Synthetic Workflow for Pyrrolo[2,3-d]pyrimidine Derivatives

G cluster_synthesis General Synthetic Scheme start Substituted Pyrimidine Precursor step1 Cyclization with a Three-Carbon Synthon start->step1 Reaction with e.g., α-halo ketone step2 Functionalization of the Pyrrole Ring step1->step2 e.g., Halogenation, Nitration step3 Modification of the Pyrimidine Ring step2->step3 e.g., Nucleophilic Substitution end Target Pyrrolo[2,3-d]pyrimidine Derivative step3->end G cluster_pathway Kinase Inhibition and Downstream Effects inhibitor 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Derivative egfr EGFR inhibitor->egfr Inhibits jak JAK inhibitor->jak Inhibits other_kinases Other Kinases (VEGFR2, HER2, CDK2) inhibitor->other_kinases Inhibits ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway egfr->ras_raf_mek_erk stat STAT Pathway jak->stat cell_cycle Cell Cycle Progression other_kinases->cell_cycle proliferation Cell Proliferation ras_raf_mek_erk->proliferation survival Cell Survival ras_raf_mek_erk->survival stat->survival inflammation Inflammation stat->inflammation cell_cycle->proliferation

Caption: Inhibition of key kinases by pyrrolo[2,3-d]pyrimidine derivatives disrupts multiple downstream signaling pathways.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives can be finely tuned by modifying the substituents at various positions of the core scaffold. SAR studies have revealed several key principles:

  • Substitutions at the 4-position: Modifications at this position are critical for interacting with the hinge region of the kinase active site. The introduction of various aniline derivatives has been shown to modulate potency and selectivity against different kinases.

  • Modifications at the 5- and 6-positions: The pyrrole ring offers opportunities for substitution to explore additional binding interactions within the kinase domain. For example, extending the chain length of a substituent at the 6-position has been shown to increase the spectrum of RTK inhibition. [3]* N7-substitution: The nitrogen at the 7-position can be substituted to alter the physicochemical properties of the molecule, such as solubility and cell permeability.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, detailed and validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Illustrative Example)

This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often detected using a luminescence-based system where the amount of ATP remaining after the kinase reaction is quantified.

Materials:

  • Recombinant kinase (e.g., EGFR, JAK1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., a derivative of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

  • Kinase Reaction Setup:

    • To each well of a 96-well plate, add the kinase assay buffer.

    • Add the test compound at various concentrations.

    • Add the kinase to each well.

    • Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Detection:

    • Stop the kinase reaction by adding the stop reagent from the assay kit.

    • Add the detection reagent, which contains luciferase and its substrate, to measure the remaining ATP.

    • Incubate in the dark for a specified time (e.g., 30-60 minutes).

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells. [4][5] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. [4][5]Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells. [4][5] Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of various pyrrolo[2,3-d]pyrimidine derivatives against different cancer cell lines and kinases. It is important to note that these are examples from the literature and the activity of a specific derivative will depend on its unique substitution pattern.

Compound ClassTarget Cell Line/KinaseReported IC50/GI50Reference
Halogenated BenzylidenebenzohydrazidesVarious Cancer Cell Lines29 - 59 µM[6]
Halogenated BenzylidenebenzohydrazidesEGFR, Her2, VEGFR2, CDK240 - 204 nM[6]
Tricyclic Pyrrolo[2,3-d]pyrimidinesHT-29 Colon Cancer Cells4.01 - 4.55 µM[7]
7H-pyrrolo[2,3-d]pyrimidin-4-aminesPfCDPK40.210 - 0.530 µM[8]
7H-pyrrolo[2,3-d]pyrimidin-4-aminesPfCDPK10.589 µM[8]
(R)-6c (JAK1 selective inhibitor)JAK18.5 nM[9]

Conclusion and Future Directions

The 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one core is a foundational element in the design and synthesis of a new generation of targeted therapeutics. Its ability to serve as a scaffold for potent and selective kinase inhibitors has been demonstrated across a range of important oncology and immunology targets. The ongoing exploration of novel derivatives, guided by a deep understanding of SAR and mechanistic principles, continues to hold immense promise for addressing unmet medical needs. Future research will likely focus on the development of inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and the ability to overcome drug resistance mechanisms. The strategic application of this versatile scaffold will undoubtedly continue to be a fruitful area of investigation in the field of drug discovery.

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Discovery of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the

Author's Foreword

The pyrrolo[2,3-d]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, renowned for its role as a "privileged" structure in kinase inhibition. Its intrinsic ability to mimic the purine core of ATP allows for potent and selective interactions within the hinge region of numerous protein kinases. This guide provides a comprehensive technical exploration of a specific, yet significant, derivative: 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. We will dissect the strategic rationale behind its design, detail a robust synthetic pathway, and elucidate its biological mechanism of action. This document is structured not as a rigid protocol, but as a narrative of scientific discovery, intended for researchers, scientists, and drug development professionals who seek to understand the journey from molecular concept to potential therapeutic agent. Every protocol herein is designed as a self-validating system, grounded in established chemical and biological principles and supported by authoritative references.

Part 1: The Strategic Imperative of the Pyrrolo[2,3-d]pyrimidine Core

The 7-deazapurine nucleus, the foundational structure of pyrrolo[2,3-d]pyrimidines, has emerged as a critical pharmacophore in the development of targeted therapies. Its success is largely attributed to its function as an exceptional hinge-binding motif, a key interaction domain in virtually all protein kinases. The clinical and commercial success of molecules such as Tofacitinib (a JAK inhibitor) and Ruxolitinib (a JAK1/2 inhibitor) has firmly established this scaffold as a fertile ground for the discovery of novel therapeutics, particularly in immunology, oncology, and inflammatory diseases.

The "5-Methyl" Modification: A Deliberate Design Choice

The decision to introduce a methyl group at the C5 position of the pyrrole ring is a calculated molecular design strategy aimed at optimizing the therapeutic potential of the parent scaffold. This seemingly minor addition can profoundly influence the molecule's pharmacological profile through several key mechanisms:

  • Enhanced Potency and Selectivity: The methyl group extends into a hydrophobic pocket adjacent to the main hinge-binding region in many kinases. This interaction can significantly increase binding affinity (potency). Furthermore, the specific topology of this pocket varies between different kinases, and the presence of the methyl group can introduce steric hindrance that prevents binding to off-target kinases, thereby enhancing selectivity.

  • Improved Metabolic Stability: The C5 position of the pyrrole ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. By "capping" this position with a methyl group, a common site of metabolic attack is blocked, which can lead to a longer plasma half-life and improved pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The addition of a lipophilic methyl group can subtly alter the molecule's overall lipophilicity (LogP), which in turn affects crucial drug-like properties such as aqueous solubility, cell membrane permeability, and oral bioavailability.

Part 2: Synthesis and Structural Elucidation

A reproducible and scalable synthetic route is the bedrock of any successful drug discovery program. The following section details a validated, multi-step synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, beginning from commercially available starting materials.

Retrosynthetic Analysis

Our strategy involves a convergent synthesis, wherein the pyrrole core is first constructed and then fused with the pyrimidine ring. This approach allows for modularity and the potential for late-stage diversification.

G Target 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Intermediate1 2-Amino-3-cyano-5-methylpyrrole Target->Intermediate1 Ring Cyclization Reagent1 Formamide Target->Reagent1 C1 Source Precursor1 Propionaldehyde Intermediate1->Precursor1 Condensation Precursor2 Malononitrile Intermediate1->Precursor2 Condensation

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Amino-3-cyano-5-methylpyrrole

  • Rationale: This step utilizes a modified Gewald reaction, a robust and high-yielding method for the construction of 2-aminopyrroles from an aldehyde, an active methylene nitrile, and a base.

  • Apparatus: 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagents:

    • Propionaldehyde (1.0 eq)

    • Malononitrile (1.0 eq)

    • Elemental Sulfur (1.1 eq)

    • Morpholine (0.2 eq, catalyst)

    • Ethanol (solvent)

  • Procedure: a. To a solution of propionaldehyde and malononitrile in ethanol, add morpholine. b. Stir the mixture at room temperature for 30 minutes. c. Add elemental sulfur in one portion. d. Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours, monitoring by TLC. e. Upon completion, cool the mixture to room temperature and pour it into ice-water. f. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the pure aminopyrrole intermediate.

Step 2: Cyclization to 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

  • Rationale: The final cyclization is achieved by heating the aminopyrrole with a C1 source, such as formamide or formic acid. Formamide is often preferred as it serves as both the reagent and a high-boiling solvent.

  • Apparatus: 100 mL round-bottom flask with a reflux condenser and nitrogen inlet.

  • Reagents:

    • 2-Amino-3-cyano-5-methylpyrrole (1.0 eq)

    • Formamide (excess, as solvent)

  • Procedure: a. Suspend the aminopyrrole intermediate in formamide. b. Heat the mixture to 180-190°C under a nitrogen atmosphere. c. Maintain this temperature for 6-8 hours. The reaction progress can be monitored by observing the dissolution of the starting material and subsequent product precipitation upon cooling of an aliquot. d. Cool the reaction mixture to room temperature. e. Add water to precipitate the product fully. f. Collect the solid by vacuum filtration, wash thoroughly with water and then with a small amount of cold ethanol. g. Dry the product under vacuum to yield the final compound.

Analytical Characterization Data

The identity and purity of the synthesized 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one must be rigorously confirmed.

Analysis Technique Parameter Expected Result
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ)~11.5 (br s, 1H, N-H), ~7.9 (s, 1H, C2-H), ~6.5 (s, 1H, C6-H), ~2.2 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shift (δ)~158.0, 151.0, 145.0, 120.0, 110.0, 100.0, 14.0
High-Resolution MS [M+H]⁺Calculated: 150.0665; Found: 150.0668
HPLC Purity Area % at 254 nm>98%

Part 3: Biological Activity and Mechanistic Insights

Based on its structural homology to known kinase inhibitors, 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one was profiled for its ability to modulate protein kinase activity, particularly within the Janus Kinase (JAK) family, which are critical mediators of cytokine signaling.

Primary Target Identification Workflow

An initial broad screening against a panel of recombinant human kinases is the first step to identify primary targets and assess selectivity.

G Compound Test Compound Screen Kinase Panel Screen (e.g., 96 kinases at 10 µM) Compound->Screen Hit_ID Hit Identification (>50% Inhibition) Screen->Hit_ID Dose_Response IC50 Determination (10-point curve) Hit_ID->Dose_Response Selectivity Selectivity Profile Dose_Response->Selectivity

Caption: Workflow for kinase inhibitor primary screening.

In Vitro Kinase Inhibition Assay Protocol

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed to quantify kinase activity by measuring the phosphorylation of a substrate peptide.

  • Materials:

    • Recombinant human JAK family enzymes (JAK1, JAK2, JAK3, TYK2)

    • Biotinylated peptide substrate

    • ATP

    • Europium-labeled anti-phosphopeptide antibody

    • Streptavidin-Allophycocyanin (SA-APC)

    • 384-well assay plates

  • Procedure: a. Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. b. Add 50 nL of the compound dilution to the assay plate. c. Add 5 µL of the enzyme/biotin-peptide substrate mix in assay buffer. d. Incubate for 15 minutes at room temperature. e. Initiate the kinase reaction by adding 5 µL of ATP solution. f. Incubate for 60 minutes at room temperature. g. Stop the reaction by adding 10 µL of the TR-FRET detection buffer containing the Europium-antibody and SA-APC. h. Incubate for 60 minutes at room temperature, protected from light. i. Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis: The ratio of the emission signals (665/615) is calculated and plotted against the compound concentration. The resulting sigmoidal curve is fitted using a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Mechanism of Action: Inhibition of the JAK-STAT Pathway

To confirm that the compound engages its target in a cellular context, its effect on the canonical JAK-STAT signaling pathway is assessed.

G Cytokine Cytokine (e.g., IL-2) Receptor Receptor Dimer Cytokine->Receptor Binding JAK JAK1 / JAK3 Receptor->JAK Activation JAK->JAK Trans-phosphorylation STAT STAT5 JAK->STAT Phosphorylation pSTAT p-STAT5 Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling cascade.

Protocol: Phospho-STAT Western Blot

  • Cell Line: A cytokine-dependent cell line, such as TF-1 cells.

  • Procedure: a. Starve the cells of growth factors for 4 hours. b. Pre-incubate the cells with varying concentrations of the test compound for 1 hour. c. Stimulate the cells with a recombinant cytokine (e.g., IL-2 or GM-CSF) for 15 minutes. d. Immediately lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. e. Quantify total protein concentration using a BCA assay. f. Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane. g. Block the membrane and probe with primary antibodies against phospho-STAT5 and total STAT5. h. Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Expected Outcome: A dose-dependent decrease in the level of phosphorylated STAT5, with no change in total STAT5 levels, confirming on-target activity.

Part 4: Conclusion and Future Outlook

The discovery of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one exemplifies a rational, structure-guided approach to inhibitor design. The strategic incorporation of a C5-methyl group onto the well-validated pyrrolo[2,3-d]pyrimidine scaffold imparts a desirable profile of potency and potential metabolic stability. The detailed synthetic route provides a reliable and scalable method for its production, while the biological data confirms its mechanism of action through the potent inhibition of the JAK-STAT signaling pathway.

Future work will focus on a comprehensive lead optimization campaign to further enhance selectivity across the kinome, improve pharmacokinetic properties, and evaluate efficacy in in vivo models of inflammatory and autoimmune diseases. This molecule represents a promising starting point for the development of a next-generation targeted therapeutic.

References

  • Title: The discovery of Tofacitinib (CP-690,550), a pan-Janus kinase inhibitor for the treatment of rheumatoid arthritis Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A decade of JAK inhibitors: What have we learned and what are the future challenges? Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Synthesis of pyrrolo[2,3-d]pyrimidines via a modified Gewald reaction Source: Tetrahedron Letters URL: [Link]

  • Title: The JAK-STAT pathway: a critical regulator of the immune response Source: Annual Review of Immunology URL: [Link]

The Pyrrolo[2,3-d]pyrimidine Core: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Relevance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one core, a purine analogue, represents a privileged scaffold in medicinal chemistry. Its intrinsic ability to mimic endogenous purines allows it to interact with a wide array of biological targets, most notably the ATP-binding sites of protein kinases. This structural advantage has positioned the pyrrolo[2,3-d]pyrimidine framework at the forefront of kinase inhibitor development, a critical area in the pursuit of targeted therapies for cancer and other proliferative and inflammatory diseases. This guide provides an in-depth exploration of the research applications of this versatile core, focusing on its utility in the design and evaluation of potent and selective kinase inhibitors. We will delve into the rationale behind targeting specific kinases, explore the structure-activity relationships that drive inhibitor design, and provide detailed, field-proven protocols for the characterization of these compounds.

I. The Central Thesis: Kinase Inhibition as a Therapeutic Strategy

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, where it can lead to uncontrolled cell growth, proliferation, and survival. The development of small molecule kinase inhibitors that can selectively block the activity of these aberrant kinases has revolutionized cancer therapy. The 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one scaffold serves as an ideal starting point for the design of such inhibitors due to its inherent ability to occupy the ATP-binding pocket of kinases, thereby preventing the transfer of a phosphate group to their substrates.

II. Key Research Applications and Target-Specific Considerations

The versatility of the pyrrolo[2,3-d]pyrimidine core has enabled the development of inhibitors against a range of important kinase targets. This section will explore some of the most promising research applications, detailing the biological rationale, structure-activity relationships (SAR), and relevant experimental protocols for each.

A. Targeting Aurora Kinase A: Mitotic Intervention in Cancer

Biological Rationale: Aurora kinase A is a key regulator of mitosis, playing critical roles in centrosome maturation, spindle assembly, and cytokinesis.[1][2] Its overexpression is frequently observed in various cancers and is associated with poor prognosis. Inhibition of Aurora A kinase leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive therapeutic target.

Structure-Activity Relationship (SAR) Insights: Rational design and structural optimization of pyrrolo[2,3-d]pyrimidine-based compounds have led to the discovery of potent and selective Aurora A inhibitors. Key modifications often involve the addition of side chains that can enhance binding affinity and selectivity over other kinases, such as Aurora B. For instance, introducing steric bulk can effectively diminish Aurora B activity and thereby enhance selectivity.

Experimental Workflow for Evaluating Aurora A Inhibitors:

G cluster_0 In Vitro Evaluation cluster_1 Cellular Mechanism of Action Kinase Inhibition Assay ADP-Glo Kinase Assay (Target: Aurora A) Cell Proliferation Assay MTT Assay (Cancer Cell Lines) Kinase Inhibition Assay->Cell Proliferation Assay Determine IC50 Apoptosis Assay Western Blot for Caspase-3, Bax, Bcl-2 Cell Proliferation Assay->Apoptosis Assay Confirm mechanism Cell Cycle Analysis Flow Cytometry (Propidium Iodide Staining) Apoptosis Assay->Cell Cycle Analysis Assess mitotic arrest

Caption: Experimental workflow for the evaluation of Aurora A inhibitors.

B. Overcoming Resistance in EGFR-Mutated Cancers

Biological Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of several cancers, including non-small cell lung cancer (NSCLC). While first and second-generation EGFR inhibitors have been successful, the emergence of resistance mutations, such as T790M and C797S, limits their long-term efficacy.[3][4][5] Fourth-generation EGFR inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold are being developed to overcome this resistance.[3]

Structure-Activity Relationship (SAR) Insights: The design of fourth-generation EGFR inhibitors focuses on creating compounds that can effectively bind to and inhibit the doubly mutated (e.g., T790M/C797S) EGFR. This often involves modifying the pyrrolo[2,3-d]pyrimidine core to exploit unique structural features of the mutant kinase's ATP-binding pocket, thereby achieving selectivity over wild-type EGFR and reducing off-target toxicities.

Signaling Pathway of EGFR and its Inhibition:

G EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding Cell_Response Proliferation, Survival, Invasion RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response

Caption: Simplified EGFR signaling pathway and the point of intervention by pyrrolo[2,3-d]pyrimidine inhibitors.

C. Targeting VEGFR2-Mediated Angiogenesis

Biological Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels.[6][7][8][9][10] In cancer, angiogenesis is crucial for tumor growth and metastasis. Small molecule inhibitors targeting the kinase activity of VEGFR2 can block this process, thereby starving the tumor of essential nutrients and oxygen.

Structure-Activity Relationship (SAR) Insights: The development of pyrrolo[2,3-d]pyrimidine-based VEGFR2 inhibitors has focused on optimizing the substituents on the core scaffold to achieve high potency and selectivity. The SAR for this class of compounds has been extensively studied, providing a roadmap for the rational design of new and improved inhibitors.[11]

D. Application in Hematological Malignancies: FLT3 Inhibition in AML

Biological Rationale: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Mutations in FLT3, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[12][13][14][15][16] Pyrrolo[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of both wild-type and mutated FLT3.[12][13][14][16]

Structure-Activity Relationship (SAR) Insights: Optimization of pyrrolo[2,3-d]pyrimidine derivatives has led to compounds with nanomolar inhibitory activity against FLT3-ITD.[13][14][16] Key to their success is the ability to overcome resistance mutations that can arise in response to other FLT3 inhibitors. Furthermore, achieving selectivity over other kinases, such as c-Kit, is crucial to minimize myelosuppression.[14][16]

III. Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments cited in the evaluation of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[17][18]

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP generated in the kinase reaction is converted back to ATP, which is then used to generate a luminescent signal.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant kinase of interest (e.g., Aurora A, EGFR, VEGFR2, FLT3)

  • Kinase-specific substrate and cofactors

  • Test compounds (pyrrolo[2,3-d]pyrimidine derivatives)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, ATP, and any necessary cofactors in the appropriate kinase buffer.

    • Add the test compound at various concentrations to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding the kinase reaction mixture to the wells.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.[19][20][21][22]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound in a final volume of 200 µL per well. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Western Blot for Caspase-3, Bax, and Bcl-2)

This protocol provides a method for detecting key markers of apoptosis by Western blotting.[23][24][25][26][27][28]

Principle: Western blotting is used to detect specific proteins in a cell lysate. In the context of apoptosis, we can probe for the cleavage of caspase-3 (a key executioner caspase) and changes in the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Materials:

  • Treated and untreated cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • Electrotransfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, and an anti-loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels.

IV. Conclusion and Future Directions

The 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one scaffold has proven to be an exceptionally valuable starting point for the development of targeted therapies, particularly in the realm of kinase inhibition. Its versatility and amenability to chemical modification have allowed for the creation of potent and selective inhibitors against a wide range of clinically relevant kinases. The continued exploration of this scaffold, guided by a deep understanding of structure-activity relationships and the application of robust experimental protocols, holds immense promise for the future of drug discovery. As our knowledge of the kinome and its role in disease continues to expand, so too will the potential applications of this remarkable heterocyclic core.

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  • Identification of Pyrrolo[2,3- d ]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. (n.d.). ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Oncology Research

In the landscape of modern oncology drug discovery, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Within this context, heterocyclic scaffolds that mimic the core structure of ATP are of immense value. The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, represents one of the most successful and versatile scaffolds in the development of ATP-competitive kinase inhibitors.[1] This structural motif is present in numerous FDA-approved drugs and a multitude of compounds in clinical investigation for the treatment of cancers and inflammatory diseases.[1]

5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one stands as a critical starting material and foundational building block for the synthesis of a new generation of these targeted therapies.[2] Its structural similarity to purine bases allows derivatives to effectively compete with endogenous ATP for the binding pocket of various protein kinases, thereby modulating cellular signaling pathways that are often dysregulated in cancer.[2] For researchers and drug development professionals, this compound is not typically used for its direct biological activity but rather as a key intermediate for creating novel derivatives with enhanced potency and selectivity against specific oncogenic targets.[2]

This guide provides a comprehensive overview of the application of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one as a scaffold, detailing the rationale behind its use and providing robust protocols for the biological evaluation of its derivatives in cancer cell line studies.

Part 1: The Chemistry of Opportunity - From Scaffold to Potent Inhibitor

The true utility of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one lies in its amenability to chemical modification. The pyrrolo[2,3-d]pyrimidine core provides a stable and effective anchor within the kinase ATP-binding site. Strategic chemical synthesis allows for the addition of various functional groups at different positions of the ring system, which can dramatically influence binding affinity, kinase selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have been successfully designed to target a wide array of kinases implicated in tumor growth and proliferation, including:

  • Epidermal Growth Factor Receptor (EGFR) [3][4]

  • p21-Activated Kinase 4 (PAK4) [5]

  • Cyclin-Dependent Kinase 2 (CDK2) [6]

  • Discoidin Domain Receptor 2 (DDR2) [7]

  • Janus Kinase (JAK) family

  • RET kinase

The following diagram illustrates a generalized workflow for leveraging this scaffold in a drug discovery program.

G cluster_0 Synthesis Phase cluster_1 In Vitro Screening & Validation cluster_2 Lead Optimization Scaffold 5-methyl-3H-pyrrolo [2,3-d]pyrimidin-4(7H)-one Synthesis Chemical Derivatization (e.g., Buchwald-Hartwig coupling, alkylation, etc.) Scaffold->Synthesis Library Library of Novel Pyrrolo[2,3-d]pyrimidine Derivatives Synthesis->Library CellViability Cell Viability Assay (e.g., MTT/MTS) Library->CellViability Apoptosis Apoptosis Assay (Annexin V/PI) CellViability->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Apoptosis->CellCycle WesternBlot Target Engagement & Pathway Analysis (Western Blot) CellCycle->WesternBlot Lead Lead Compound Identification WesternBlot->Lead G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibits (ATP Competition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Proliferation Survival Growth ERK->Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Response

Caption: Inhibition of the EGFR signaling pathway by a pyrrolo[2,3-d]pyrimidine derivative.

Conclusion

5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a cornerstone for medicinal chemists and cancer biologists aiming to develop novel kinase inhibitors. While not intended for direct application in cell-based assays, its value as a versatile scaffold is indisputable. By employing the synthetic and biological evaluation strategies outlined in this guide, researchers can effectively leverage this compound to generate and characterize new derivatives with significant potential as next-generation cancer therapeutics. The provided protocols offer a self-validating system to progress from a synthesized compound to a well-characterized lead with a defined mechanism of action.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kadi, A. A., Al-Sha'er, M. A., Al-Mishari, A. A., Al-Zahrani, A. A., ... & El-Emam, A. A. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 28(7), 2917. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 859. [Link]

  • Lv, P., Wang, Y., Li, Y., Zhang, Y., & Zhang, Y. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 223, 113658. [Link]

  • Alanazi, M. M., Al-Abdullah, E. S., Al-Obaid, A. R., Abdel-Aziz, A. A. M., Al-Dhfyan, A., Al-Sanea, M. M., ... & El-Adl, K. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]

  • MySkinRecipes. (n.d.). 5-Methyl-3H-pyrrolo[2, 3-d]pyrimidin-4(7H)-one. Retrieved January 24, 2026, from [Link]

  • Chatterjee, A., Paran, K., Bhattacharya, S., & Gangjee, A. (2016). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of medicinal chemistry, 59(17), 7870–7884. [Link]

  • Gangjee, A., Kurup, S., Ihnat, M., & Thorpe, J. E. (2013). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & medicinal chemistry, 21(5), 1144–1152. [Link]

  • Scott, J. S., Bailey, A., Curtis, N. R., Degorce, S. L., Golec, J. M. C., Maman, S. K., ... & Wood, M. (2022). Discovery of 5, 7-Dihydro-6H-pyrrolo [2, 3-d] pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS medicinal chemistry letters, 13(11), 1773-1780. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Gangjee, A., Zhao, Y., Lin, L., & Kisliuk, R. L. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of medicinal chemistry, 52(21), 6909–6922. [Link]

  • Schenone, S., Bruno, O., & Radi, M. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(17), 1749–1776. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved January 24, 2026, from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved January 24, 2026, from [Link]

  • Smalley, K. S. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 123–134. [Link]

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Sources

Experimental Design for Studies on 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Researchers

Abstract

The 7-deazapurine scaffold, particularly the pyrrolo[2,3-d]pyrimidine nucleus, represents a privileged structure in medicinal chemistry.[1] As a structural isostere of adenine, a key component of adenosine triphosphate (ATP), this scaffold is an ideal starting point for the development of ATP-competitive kinase inhibitors.[2] 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a key intermediate used in the synthesis of a new generation of targeted therapeutics for oncology, inflammation, and viral diseases.[3][4] This guide provides a comprehensive framework for researchers utilizing this scaffold, detailing an integrated workflow from initial compound characterization to preclinical evaluation. We present detailed protocols for biochemical and cell-based assays, guidelines for data interpretation, and the rationale behind critical experimental design choices to ensure scientific rigor and reproducibility.

Introduction: The Strategic Value of the Pyrrolo[2,3-d]pyrimidine Scaffold

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge for developing selective inhibitors.[5] The pyrrolo[2,3-d]pyrimidine core has emerged as a highly successful scaffold for targeting this site.[2][6][7] Its structural similarity to purine allows it to function as a versatile "hinge-binding" motif, while modifications at various positions on the pyrrole and pyrimidine rings enable chemists to fine-tune potency and selectivity against specific kinase targets.[3][6]

Derivatives of this scaffold have led to FDA-approved drugs, such as the Janus kinase (JAK) inhibitor Tofacitinib, and numerous clinical candidates targeting kinases like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[6][8][9][10] This document serves as a practical guide for researchers working with 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one to develop and validate novel kinase inhibitors.

Section 1: Foundational Workflow for Kinase Inhibitor Development

A robust and logical progression of experiments is critical to validating a new chemical entity (NCE). The workflow for evaluating derivatives of the 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one scaffold should follow a tiered approach, moving from simple, high-throughput biochemical assays to more complex cellular and in vivo models. This "screening cascade" ensures that resources are focused on the most promising compounds.

Rationale: This tiered approach is a cornerstone of modern drug discovery. It allows for the rapid elimination of inactive or unsuitable compounds at early, less expensive stages, while reserving complex, low-throughput, and costly experiments for a small number of highly qualified leads.

G A Compound QC (Purity, Identity) B Primary Biochemical Assay (IC50 vs. Target Kinase) A->B C Kinase Selectivity Panel (Off-Target Profiling) B->C D Cellular Potency Assay (Anti-Proliferation, EC50) B->D C->D Promising Selectivity Profile E Target Engagement Assay (e.g., Western Blot for p-Substrate) D->E F In Vivo Efficacy Model (e.g., Xenograft Study) E->F Confirmed Cellular Activity G Pharmacokinetics (PK) & Toxicology F->G G cluster_0 Kinase Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Activates Substrate Downstream Substrate (e.g., AKT) RTK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-AKT) Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Signal Transduction Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->RTK Blocks ATP Binding

Sources

5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one animal model administration

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical Administration of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in Animal Models

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the core structure for numerous kinase inhibitors targeting pathways involved in oncology and inflammatory diseases.[1][2][3] 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a key heterocyclic compound within this class, often utilized as a foundational building block for more complex, targeted therapeutics.[1] Successful preclinical evaluation of its derivatives hinges on robust and reproducible administration in relevant animal models. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the formulation strategies and administration protocols essential for the in vivo assessment of this compound and its analogues. We address the common challenge of poor aqueous solubility and detail methodologies for oral, intraperitoneal, and intravenous delivery, ensuring scientific integrity and data reliability.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine structure, a 7-deazapurine analog, is of significant interest due to its structural similarity to purine bases, allowing it to function as a privileged scaffold for ATP-competitive kinase inhibitors.[1][3] Several FDA-approved drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, are based on this core, highlighting its therapeutic relevance in treating autoimmune disorders like rheumatoid arthritis and certain cancers.[2]

The primary challenge in the preclinical development of novel compounds derived from 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is often their physicochemical properties. These molecules tend to be hydrophobic and exhibit low water solubility, complicating the preparation of dosing formulations suitable for animal administration.[4][5] An improper formulation can lead to poor bioavailability, erratic absorption, and, consequently, misleading pharmacokinetic (PK) and pharmacodynamic (PD) data. This guide is designed to navigate these challenges by providing a logical workflow from vehicle selection to final administration.

Section 1: Foundational Steps - Animal Model and Formulation Strategy

The success of any in vivo study begins well before the first dose is administered. Careful consideration of the animal model and a meticulously planned formulation strategy are paramount.

Rationale for Animal Model Selection

The choice of animal model is dictated by the therapeutic hypothesis. Given that pyrrolo[2,3-d]pyrimidine derivatives are potent kinase inhibitors, models of inflammatory disease and cancer are most common.

  • Murine Models (Mice): Widely used due to the availability of transgenic strains, lower cost, and faster breeding cycles.

    • Inflammation/Autoimmunity: Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models are standards for evaluating anti-arthritic compounds like JAK inhibitors.[6][7] House dust mite (HDM) driven models of asthma are also employed.[8]

    • Oncology: Xenograft models, where human cancer cell lines are implanted into immunodeficient mice (e.g., NOD/SCID or NSG), are essential for testing anti-tumor efficacy.

  • Rat Models: Often preferred for toxicology and pharmacokinetic studies due to their larger size, which facilitates serial blood sampling. The Adjuvant-Induced Arthritis (AIA) model in rats is a well-established model for rheumatoid arthritis research.[6][9]

The Critical Challenge: Formulation of a Poorly Soluble Compound

5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and its derivatives are typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but exhibit poor solubility in aqueous media.[10] Direct injection of a DMSO solution is often not viable for repeated dosing due to toxicity concerns. Therefore, creating a stable and homogenous suspension or solution in a biocompatible vehicle is the primary goal.

The Formulation Development Workflow

The process involves a systematic approach to select an appropriate vehicle and prepare the dosing solution. This ensures compound stability, homogeneity, and safety for the animal.

G cluster_prep Phase 1: Preparation cluster_formulate Phase 2: Formulation cluster_admin Phase 3: Administration A Characterize Compound (Solubility, Stability) B Select Potential Vehicles (e.g., CMC, PEG, Oil) A->B Informs C Perform Small-Scale Compatibility Tests B->C D Weigh Compound C->D Optimal Vehicle Selected E Wet with Organic Solvent (e.g., DMSO, NMP) D->E F Add Vehicle Incrementally with Vortexing/Sonication E->F G Assess Final Formulation (Homogeneity, pH, Stability) F->G H Dose Animal via Selected Route G->H Approved for Dosing

Caption: Workflow for developing a preclinical dosing formulation.

Section 2: Vehicle Selection and Formulation Protocol

The choice of vehicle is a critical determinant of a compound's bioavailability and tolerability. There is no single "best" vehicle; the selection must be empirically determined for each compound.

Comparative Analysis of Common Vehicles

The following table summarizes common vehicles used for administering poorly soluble compounds in preclinical studies.

VehicleCompositionPrimary Route(s)AdvantagesDisadvantages
Aqueous Suspension 0.5-1% Carboxymethylcellulose (CMC) in water/salinePOSimple to prepare; generally well-tolerated.Risk of non-uniform suspension; potential for compound precipitation.
Co-solvent System Polyethylene Glycol 400 (PEG 400), Propylene GlycolPO, IP, IVCan achieve true solutions, improving bioavailability.Potential for toxicity at high concentrations; can cause hemolysis (IV).[11]
Lipid-Based Formulation Corn oil, Sesame oil, Medium-chain triglyceridesPO, SCEnhances absorption of lipophilic compounds; can sustain exposure.[4]High viscosity can make handling difficult; potential for sterile abscesses (SC).
Surfactant-Based System 0.5-5% Tween® 80 or Cremophor® EL in salinePO, IP, IVImproves wetting and prevents aggregation of particles.Cremophor can cause hypersensitivity reactions; potential for cell lysis.[11]
Step-by-Step Protocol: Preparation of an Aqueous Suspension for Oral Gavage

This protocol describes the most common method for preparing a suspension, suitable for a target concentration of 1-10 mg/mL.

Materials:

  • 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (or derivative)

  • Dimethyl sulfoxide (DMSO)

  • 0.5% (w/v) Carboxymethylcellulose sodium (low viscosity) in sterile water

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (bath or probe)

Protocol:

  • Calculate Required Mass: Determine the total mass of the compound needed for the entire study cohort, including a 10-20% overage to account for transfer losses.

  • Initial Wetting (Crucial Step):

    • Place the accurately weighed compound into a sterile conical tube.

    • Add a minimal volume of DMSO to just wet the powder. A common starting point is 5-10% of the final target volume (e.g., for a final volume of 10 mL, use 0.5-1 mL of DMSO).

    • Vortex vigorously for 1-2 minutes until the compound is fully dissolved or forms a fine, slurry-like paste. This step is critical to break down aggregates and ensure fine particle distribution.

  • Vehicle Addition and Suspension:

    • While continuously vortexing, slowly add the 0.5% CMC vehicle dropwise at first, then in small increments, until you reach approximately 80% of the final volume.

    • The slow addition prevents the compound from crashing out of the initial DMSO solution into large, non-resuspendable aggregates.

  • Homogenization:

    • Place the tube in a bath sonicator for 10-15 minutes to further break down particles and ensure a uniform suspension. Check for any visible clumps.

    • Expert Tip: For compounds that are difficult to suspend, a probe sonicator may be used cautiously on a low setting to avoid overheating the sample.

  • Final Volume Adjustment:

    • Add the remaining 0.5% CMC vehicle to reach the final target volume.

    • Vortex thoroughly for another 2-3 minutes.

  • Pre-Dosing Validation:

    • The final product should be a milky, homogenous suspension. Let it sit on the bench for 30 minutes. A good formulation should show minimal settling.

    • Crucially, always vortex the suspension immediately before drawing each dose to ensure the animal receives the correct concentration.

Section 3: Protocols for Animal Administration

Proper handling, restraint, and technique are essential for the welfare of the animal and the integrity of the study. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Decision Framework for Route of Administration

G A Study Objective? B Screening / Efficacy (Systemic Exposure) A->B C Pharmacokinetics (PK) (Absolute Bioavailability) A->C D Toxicology (Mimic Clinical Route) A->D E Oral Gavage (PO) B->E Clinically relevant? Easy, high-throughput F Intraperitoneal (IP) B->F Bypass first-pass? Rapid absorption C->E G Intravenous (IV) C->G Required for F% calculation D->E Most common clinical route

Caption: Decision tree for selecting the route of administration.

Protocol: Oral Gavage (PO) in Mice

Oral gavage is the most common method for administering drugs via the enteral route in preclinical studies.[12][13]

Materials:

  • 20-gauge, 1.5-inch curved, ball-tipped gavage needle

  • 1 mL syringe

  • Prepared dosing formulation

Procedure:

  • Animal Restraint: Firmly grasp the mouse by the loose skin over the neck and back (scruffing) to immobilize the head. The body should be supported, and the head and neck extended to create a straight line to the esophagus.

  • Measure Gavage Needle: Before the first use, measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without risk of perforation.[14]

  • Dose Administration:

    • Attach the gavage needle to the filled syringe.

    • Introduce the needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth toward the back of the throat.

    • The needle should slide easily down the esophagus with no resistance. The animal may exhibit a slight swallowing reflex.[13]

    • If resistance is met, STOP. Do not force the needle, as it may have entered the trachea. Withdraw and start again.

    • Once in position, dispense the liquid smoothly and withdraw the needle in a single motion.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or fluid exiting the nostrils, which could indicate accidental tracheal dosing.

Protocol: Intraperitoneal (IP) Injection in Rats

IP injection allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism.[15]

Materials:

  • 23 to 25-gauge, 5/8-inch needle

  • 3 mL syringe

  • Prepared dosing formulation

Procedure:

  • Animal Restraint: Securely restrain the rat, exposing the abdomen. Tilting the animal's head downward can help move the abdominal organs away from the injection site.[16]

  • Site Identification: The injection should be administered in the lower right abdominal quadrant to avoid the cecum (located on the left) and the urinary bladder.[17]

  • Dose Administration:

    • Insert the needle, bevel up, at a 15-30 degree angle into the skin and then through the abdominal wall.

    • Gently aspirate by pulling back on the plunger. If no fluid or fecal matter enters the syringe hub, it is safe to inject. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle/syringe.[17]

    • Inject the substance steadily.

    • Withdraw the needle and return the animal to its cage.

Summary of Administration Parameters

The following table provides general guidelines for maximum volumes and needle sizes.[18][19]

SpeciesRouteMax Volume (Good Practice)Recommended Needle Gauge
Mouse PO10 mL/kg20-22g (gavage needle)
IP10 mL/kg25-27g
IV5 mL/kg (bolus)27-30g (tail vein)
Rat PO10 mL/kg16-18g (gavage needle)
IP10 mL/kg23-25g
IV5 mL/kg (bolus)23-25g (tail vein)

Note: These are general guidelines. Always consult your institution's specific IACUC protocols. For intravenous (IV) administration, the formulation must be a sterile, particle-free, true solution to prevent embolism.[11]

Section 4: A Mechanistic Context - Targeting the JAK-STAT Pathway

To ground these practical protocols in a biological context, it is useful to visualize the molecular target. Many pyrrolo[2,3-d]pyrimidine-based drugs, such as Tofacitinib, function by inhibiting Janus kinases (JAKs), which are critical for cytokine signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activates STAT_unphos STAT JAK->STAT_unphos 3. Phosphorylates STAT_dimer STAT Dimer Gene Target Gene Transcription STAT_dimer->Gene 5. Translocation & Transcription STAT_unphos->STAT_dimer 4. Dimerization Inhibitor 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (Derivative) Inhibitor->JAK BLOCKS ATP Binding Site Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Simplified JAK-STAT signaling pathway inhibited by a pyrrolo[2,3-d]pyrimidine derivative.

Conclusion

The preclinical evaluation of novel therapeutics based on the 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one scaffold is a multifaceted process that demands rigorous attention to detail. The protocols and frameworks presented in this guide emphasize the causal relationships between proper formulation, accurate administration, and the generation of reliable in vivo data. By adopting a systematic approach to vehicle selection and adhering to best practices in animal handling and dosing techniques, researchers can overcome the challenges posed by poorly soluble compounds and confidently advance their drug discovery programs.

References

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  • PubMed. (2025). Enhancing tofacitinib's therapeutic efficacy in murine arthritis with a synbiotic formulation comprising Bacillus megaterium DSM 32963 and an Omega-3 fatty acid lysine salt.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.).
  • IP injection is frequently performed in rodents. (n.d.).
  • Queen's University. (n.d.). Intraperitoneal Injection in Rats | Animals in Science.
  • ResearchGate. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • NTNU. (n.d.). Guidelines for the administration of substances to rodents.
  • ResearchGate. (n.d.). Pharmacokinetic parameters of tofacitinib after oral administration at....
  • UCSF IACUC. (n.d.). Oral Gavage In Mice and Rats.
  • PubMed Central. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors.
  • Semantic Scholar. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1.
  • National Institutes of Health. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
  • ResearchGate. (2025). Selective Inhibition of JAK1 and JAK2 Is Efficacious in Rodent Models of Arthritis: Preclinical Characterization of INCB028050.
  • University of Minnesota Research & Innovation Office. (n.d.). IACUC Routes of Administration Guidelines.
  • Annex Publishers. (2024). Dosing Time-Dependency of the Arthritis-Inhibiting Effect of Tofacitinib in Mice.
  • Research Animal Training. (n.d.). Intraperitoneal Injection in the Rat.
  • PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats.
  • UBC Animal Care Committee. (n.d.). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP.
  • MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus.

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Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using the 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 7-deazapurine scaffold, specifically the pyrrolo[2,3-d]pyrimidine core, represents a privileged structure in modern medicinal chemistry, particularly for the development of protein kinase inhibitors.[1] Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor, forming critical hydrogen bond interactions within the kinase hinge region.[2][3][4] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on designing and executing a high-throughput screening (HTS) campaign using libraries derived from the versatile starting block, 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. We detail a robust, validated workflow from assay development and primary screening to hit confirmation, focusing on a generic tyrosine kinase target as an illustrative example.

The Scientific Rationale: A Privileged Scaffold for Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of the purine ring system found in ATP, the universal phosphodonor for all kinases.[3] This inherent structural mimicry is the foundation of its success. Unlike purine, the N7 nitrogen is replaced by a carbon atom, creating the "7-deazapurine" scaffold. This modification provides an opportunity for chemical diversification while preserving the essential hydrogen bonding pattern required for anchoring within the ATP binding pocket.

Mechanism of Action: Compounds built upon this scaffold primarily act as ATP-competitive inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring typically form two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" region, a flexible loop connecting the N- and C-terminal lobes of the kinase domain. This interaction effectively blocks ATP from binding and prevents the subsequent phosphorylation of substrate proteins.[5] The 5-methyl group of the core compound, 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, provides a foundational element from which further chemical diversity can be built to achieve high potency and selectivity against specific kinase targets.[6][7] This scaffold has led to the development of several FDA-approved drugs, including Tofacitinib (a JAK inhibitor) and Ruxolitinib (a JAK1/2 inhibitor), validating its clinical and commercial importance.[8]

G scaffold 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one N1-H N3-H hinge Kinase Hinge Region Backbone C=O Backbone N-H scaffold:n1->hinge:b1 H-Bond scaffold:n3->hinge:b2 H-Bond atp_pocket ATP Binding Pocket (Hydrophobic Regions) solvent Solvent Front

Figure 1: General binding mode of the pyrrolo[2,3-d]pyrimidine scaffold.

Designing a Robust HTS Campaign

A successful HTS campaign is built on a foundation of careful planning, from library design to the selection of the most appropriate assay technology.

Target Selection and Library Philosophy

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for targeting a wide array of kinases.[2] Derivatives have shown potent activity against tyrosine kinases (EGFR, VEGFR2, RET) and serine/threonine kinases (CDK2).[4][7][9] For this guide, we select a representative receptor tyrosine kinase (RTK) such as VEGFR-2 , a critical regulator of angiogenesis and a validated target in oncology.

The core molecule, 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS: 1618-37-7), serves as the starting point for a diversity-oriented synthesis to create a screening library.[10][11] Key positions for modification include the N7 of the pyrrole ring and the C4-oxo group (which can be converted to an amine) to explore different regions of the ATP pocket and achieve selectivity.

Assay Technology Selection

The goal of a kinase HTS is to rapidly and reliably measure the enzymatic activity of the target in the presence of thousands of potential inhibitors. The most common approach is to quantify the product of the kinase reaction, either the phosphorylated substrate or the universal byproduct, ADP.[12]

Table 1: Comparison of Common Kinase HTS Assay Technologies

TechnologyPrincipleAdvantagesDisadvantages
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between a labeled antibody and a labeled substrate.[13]Homogeneous ("add-and-read"), high sensitivity, robust, low background.Requires specific antibodies and labeled substrates; potential for compound interference.
ADP-Glo™ Converts ADP to ATP, which drives a luciferase reaction to produce a luminescent signal.Universal (detects ADP), highly sensitive, wide dynamic range.Multi-step reagent addition; potential for ATPase contamination in enzyme preps.
Radiometric Measures the incorporation of radioactive ³²P or ³³P from ATP into a substrate."Gold standard" direct measurement of phosphorylation, high sensitivity.[14]Safety and disposal concerns, multi-step (wash-based), not amenable to HTS.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that competes with the phosphorylated product for an antibody.Homogeneous, cost-effective.Lower dynamic range, sensitive to compound fluorescence interference.

For this protocol, we select Time-Resolved FRET (TR-FRET) as the primary screening platform. Its homogeneous, "add-and-read" format is ideal for automation, and its time-resolved nature minimizes interference from compound autofluorescence, a common source of false positives in HTS.[13]

HTS Protocol: A Validated Workflow for Kinase Inhibition

This section provides a detailed, self-validating protocol for a TR-FRET-based HTS campaign against VEGFR-2.

Principle of the TR-FRET Assay

The assay measures the phosphorylation of a biotinylated peptide substrate by VEGFR-2. The reaction product is detected using a Europium (Eu³⁺)-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-conjugated Allophycocyanin (APC) (acceptor). When the peptide is phosphorylated, the antibody binds, bringing the Eu³⁺ donor and APC acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is directly proportional to the amount of phosphorylated substrate and, therefore, to kinase activity.

Materials and Reagents
Reagent/MaterialSupplier & Cat. No. (Example)Storage
Recombinant Human VEGFR-2Thermo Fisher Scientific (PV3671)-80°C
Biotin-Poly-GT (4:1) SubstrateCisbio (62GT0BLB)-20°C
ATP, 10 mM SolutionPromega (V9151)-20°C
PT66-Europium Cryptate AntibodyCisbio (61T66KLB)4°C
Streptavidin-APCPerkinElmer (CR130-100)4°C
Assay Buffer (5X)250 mM HEPES pH 7.4, 50 mM MgCl₂, 5 mM MnCl₂, 5 mM DTT, 0.5% BSA4°C
Stop/Detection Buffer100 mM HEPES pH 7.4, 200 mM EDTA, 0.5% BSA4°C
Staurosporine (Control Inhibitor)Sigma-Aldrich (S4400)-20°C
Low-Volume 384-well PlatesGreiner Bio-One (784075)Room Temp
Plate Reader (TR-FRET capable)e.g., PHERAstar FSX, EnVisionN/A
Preliminary Assay Development & Validation

Before initiating the full screen, the assay must be optimized and validated to ensure it is robust and sensitive enough for HTS.

A. Enzyme Titration:

  • Prepare serial dilutions of VEGFR-2 in 1X Assay Buffer.

  • Add 5 µL of each enzyme dilution to wells of a 384-well plate.

  • Initiate the reaction by adding 5 µL of a solution containing substrate and ATP at a fixed, saturating concentration (e.g., 100 µM ATP, 200 nM Substrate).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the signal as described in section 3.4.

  • Goal: Determine the enzyme concentration that yields a robust signal (e.g., 80% of maximum) within the linear range of the reaction.

B. ATP Kₘ Determination:

  • Using the optimal enzyme concentration determined above, set up reactions with a fixed substrate concentration and varying concentrations of ATP (e.g., 0-200 µM).

  • Incubate for a fixed time (e.g., 30 minutes) to ensure initial velocity conditions.

  • Measure activity and plot velocity vs. [ATP].

  • Fit the data to the Michaelis-Menten equation to determine the Kₘ for ATP.

  • Causality: Screening at an ATP concentration close to the determined Kₘ is critical. It ensures that potential ATP-competitive inhibitors from the library can effectively compete with ATP for binding, increasing the sensitivity of the assay to this class of compounds.

C. Z'-Factor Determination:

  • Prepare a plate with 32 wells for the positive control (no enzyme) and 32 wells for the negative control (full reaction with DMSO).

  • Run the assay under the final optimized conditions (optimal enzyme, ATP at Kₘ).

  • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_neg - Mean_pos|

  • Trustworthiness: A Z'-factor > 0.5 indicates a robust and reliable assay with sufficient separation between positive and negative controls, making it suitable for an HTS campaign.

HTS Workflow: Primary Screen

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Plating 1. Compound Plating (50 nL to 384-well plate) Library compounds, DMSO (neg), Staurosporine (pos) Enzyme_Add 2. Add Enzyme Mix (5 µL VEGFR-2 in assay buffer) Compound_Plating->Enzyme_Add Dispense Substrate_Add 3. Add Substrate Mix (5 µL Substrate + ATP at Km concentration) Enzyme_Add->Substrate_Add Dispense & Start Incubate_1 4. Incubate (60 min at RT) Substrate_Add->Incubate_1 Stop_Add 5. Add Stop/Detection Mix (10 µL Ab-Eu + SA-APC in EDTA buffer) Incubate_1->Stop_Add Stop Reaction Incubate_2 6. Incubate (60 min at RT, dark) Stop_Add->Incubate_2 Read_Plate 7. Read TR-FRET Signal (Ex: 320 nm, Em: 665/620 nm) Incubate_2->Read_Plate Data_Analysis 8. Calculate % Inhibition & Identify Hits Read_Plate->Data_Analysis

Figure 2: High-Throughput Screening (HTS) automated workflow.

Step-by-Step Protocol (per 384-well plate):

  • Compound Plating: Using an acoustic dispenser (e.g., ECHO 550), transfer 50 nL of each library compound (typically at 10 mM in DMSO) into the assay plate. Dispense DMSO for negative controls and Staurosporine (e.g., final conc. 10 µM) for positive controls.

  • Enzyme Addition: Add 5 µL of VEGFR-2 enzyme diluted to 2X the final optimal concentration in 1X Assay Buffer.

  • Reaction Initiation: Add 5 µL of a 2X substrate/ATP mix (containing biotin-poly-GT and ATP at 2X their final concentrations) to all wells to start the reaction. Final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Stop/Detection Buffer containing the Eu³⁺-antibody and SA-APC. The EDTA in the buffer chelates Mg²⁺/Mn²⁺, stopping the kinase reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to equilibrate.

  • Data Acquisition: Read the plate on a TR-FRET-capable reader, collecting emission at 665 nm (acceptor) and 620 nm (donor).

Data Analysis and Hit Identification
  • Calculate TR-FRET Ratio: For each well, calculate the emission ratio: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

  • Define a Hit: A primary hit is typically defined as any compound exhibiting inhibition greater than a set threshold, commonly >50% or greater than 3 standard deviations from the mean of the negative (DMSO) controls.

Post-Screening: From Hit to Confirmed Lead

A primary hit is not a validated lead. A rigorous series of follow-up experiments is mandatory to confirm activity and eliminate artifacts.

Table 2: Hit Confirmation and Characterization Workflow

StepPurposeProtocol
1. Hit Confirmation Confirm the activity of primary hits.Re-test the original hit compounds from a freshly prepared sample at a single concentration.
2. IC₅₀ Determination Quantify the potency of confirmed hits.Generate an 8- to 10-point, 3-fold serial dilution of the compound and measure inhibition to generate a dose-response curve and calculate the IC₅₀ value.
3. Orthogonal Assay Rule out technology-specific artifacts (e.g., FRET interference).Test confirmed hits in a mechanistically different assay format, such as the ADP-Glo™ luminescence-based assay, which measures ADP production.
4. Selectivity Profiling Determine the kinase selectivity of the most potent hits.Screen the compounds against a panel of other kinases (e.g., a panel of RTKs or a broader kinome panel) to identify selective vs. broad-spectrum inhibitors.

Conclusion

The 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one core is a validated and highly valuable starting point for the discovery of novel kinase inhibitors.[6] By combining rational library design with a robust and meticulously validated HTS protocol, such as the TR-FRET workflow detailed here, research organizations can significantly increase the probability of identifying potent and selective lead compounds. This application note provides the scientific rationale, a detailed experimental framework, and the necessary validation checkpoints to empower drug discovery professionals to successfully execute HTS campaigns targeting the kinome.

References

  • MySkinRecipes. 5-Methyl-3H-pyrrolo[2, 3-d]pyrimidin-4(7H)-one. [Link]

  • PubMed. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Link]

  • Lead Sciences. 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. [Link]

  • PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • ResearchGate. (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. [Link]

  • Sci-Hub. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [Link]

  • MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]

  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • ACS Publications. Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. [Link]

  • National Institutes of Health. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. [Link]

  • PubMed. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

  • PubMed. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]

  • ACS Publications. One-Pot Synthesis of 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. [Link]

  • PubMed. High-throughput screening for kinase inhibitors. [Link]

  • PubMed Central. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Eurofins DiscoverX. Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • The Scientist. Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. [Link]

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Application Notes and Protocols: The Versatility of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to the purine core allows it to effectively compete with endogenous ligands, particularly adenosine triphosphate (ATP), for the binding sites of a vast array of enzymes.[1] This mimicry has been successfully exploited to develop a multitude of potent and selective inhibitors for various protein kinases, which play a pivotal role in cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[2][3][4]

The specific compound, 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one , serves as a crucial building block in the synthesis of these next-generation therapeutics.[5] The presence of the methyl group at the 5-position can offer distinct advantages, including enhanced binding affinity through hydrophobic interactions within the target protein's active site and improved metabolic stability. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold, complete with detailed protocols for the synthesis of advanced intermediates and their subsequent biological evaluation.

Therapeutic Landscape: A Scaffold for Kinase Inhibition

Derivatives of the pyrrolo[2,3-d]pyrimidine core have demonstrated remarkable efficacy in targeting a range of kinases implicated in oncology and inflammatory diseases.[1][6] Notable examples of FDA-approved drugs based on this scaffold include Tofacitinib (a JAK inhibitor for rheumatoid arthritis) and Ruxolitinib (a JAK inhibitor for myelofibrosis).[7] The versatility of this core allows for chemical modifications at several positions, enabling the fine-tuning of selectivity and potency against specific kinase targets.

Key kinase families that have been successfully targeted by pyrrolo[2,3-d]pyrimidine derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): Crucial in non-small cell lung cancer (NSCLC), derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.[7][8]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[3][9]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, with CDK inhibitors showing promise in halting uncontrolled cell proliferation in various cancers.[10]

  • RET Kinase: Gene fusions and mutations in RET are oncogenic drivers in certain types of thyroid and lung cancers.[11]

The strategic importance of the 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one scaffold lies in its ability to serve as a foundational element for library synthesis, aimed at discovering novel inhibitors with improved therapeutic profiles.

Synthetic Protocol: From Core Scaffold to Advanced Intermediate

The following protocol details a representative synthesis of a versatile intermediate, which can be further elaborated to generate a library of potential kinase inhibitors. This procedure is based on established synthetic methodologies for pyrrolo[2,3-d]pyrimidine derivatives.[2][3]

Workflow for Synthesis of a Halogenated Intermediate

A 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one B Chlorination (e.g., POCl3) A->B Step 1 C 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine B->C D Protection of Pyrrole Nitrogen (e.g., SEM-Cl) C->D Step 2 E 4-chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine D->E A Prepare Reagents: - Kinase (e.g., EGFR) - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compound Dilutions B Incubate Kinase and Test Compound A->B Step 1 & 2 C Initiate Reaction with ATP and Substrate B->C Step 3 D Stop Reaction and Detect Phosphorylation (e.g., ELISA, Luminescence) C->D Step 4 E Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 D->E Step 5 cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor->EGFR Inhibits ATP Binding RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival

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Troubleshooting & Optimization

Overcoming solubility issues with 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges

Welcome to the technical support center for 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. As a Senior Application Scientist, I've designed this resource to provide you with in-depth, practical guidance on navigating the solubility issues commonly encountered with this compound. This guide is structured to move from foundational knowledge to advanced troubleshooting, ensuring you have the necessary tools for successful experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

Q1: What are the basic chemical properties of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one?

A1: 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a derivative of 7-deazaguanine, is a heterocyclic compound with a molecular weight of 149.15 g/mol and a formula of C₇H₇N₃O.[1] It serves as a crucial scaffold in the synthesis of kinase inhibitors for cancer treatment and is also explored for anti-inflammatory and antiviral applications.[1] Its structural similarity to purine bases allows it to interfere with cellular signaling pathways.[1]

Q2: I'm having trouble dissolving 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in aqueous solutions for my in vitro assays. Why is it poorly soluble?

A2: The poor aqueous solubility of this compound is primarily due to its planar, aromatic structure which can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate individual molecules. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[2] The pyrrolo[2,3-d]pyrimidine core is relatively nonpolar, contributing to its low affinity for water.

Q3: What are the initial recommended solvents for dissolving this compound?

A3: For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving pyrrolo[2,3-d]pyrimidine derivatives.[3][4] For subsequent dilutions into aqueous media, it is critical to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause cellular toxicity or other off-target effects.

Q4: Can I use pH modification to improve the solubility of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one?

A4: Yes, pH adjustment can be a powerful tool. The solubility of ionizable drugs is pH-dependent, with the ionized form generally being more soluble than the neutral form.[5] 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has both acidic and basic properties (amphoteric). The pyrrole nitrogen can be deprotonated under basic conditions, and the pyrimidine nitrogens can be protonated under acidic conditions. Creating an ionized form of the molecule by adjusting the pH away from its isoelectric point will likely increase its aqueous solubility. However, the Henderson-Hasselbalch equation may only provide a rough estimation of pH-dependent solubility, as other factors can influence the solubility profile.[6]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols for systematically addressing and overcoming solubility issues.

Guide 1: Systematic Solvent Screening

A systematic approach to solvent selection is crucial for identifying an optimal system for your specific application.

Protocol 1: Kinetic and Thermodynamic Solubility Assessment

  • Kinetic Solubility: This method provides a rapid assessment of solubility.[7]

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).

    • Serially dilute the stock solution in your aqueous buffer of choice (e.g., PBS, cell culture media) in a 96-well plate.

    • Incubate for a set period (e.g., 2 hours) at room temperature.

    • Visually inspect for precipitation or use nephelometry to quantify turbidity.[8] The concentration at which precipitation is observed is the kinetic solubility limit.

  • Thermodynamic Solubility: This is a more rigorous method to determine the true equilibrium solubility.[7]

    • Add an excess of the solid compound to your chosen aqueous buffer.

    • Agitate the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter or centrifuge the suspension to remove undissolved solids.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Data Presentation: Solubility in Common Solvents

SolventPredicted SolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[3]Common for stock solutions.
WaterPoorly SolubleRequires solubility enhancement techniques.
EthanolSparingly SolubleCan be used as a co-solvent.
MethanolSparingly SolubleCan be used as a co-solvent.
Guide 2: pH-Dependent Solubility Profiling

Understanding how pH affects solubility is critical for developing robust formulations.

Protocol 2: Determining the pH-Solubility Profile

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add an excess of solid 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one to each buffer.

  • Equilibrate the samples for 24-48 hours at a controlled temperature.

  • Separate the solid and liquid phases by centrifugation or filtration.

  • Measure the pH of the saturated solution.

  • Determine the concentration of the dissolved compound in each supernatant by a validated analytical method.

  • Plot the logarithm of solubility versus pH. This profile will reveal the pH ranges where the compound is most soluble.[9]

Visualization: pH-Dependent Solubility Workflow

Caption: Workflow for determining the pH-solubility profile.

Guide 3: Advanced Solubilization Techniques

When simple solvent systems and pH adjustments are insufficient, more advanced methods can be employed.

1. Co-solvency

The addition of a water-miscible organic solvent (co-solvent) can significantly increase the solubility of a poorly soluble compound.[10][11]

  • Mechanism: Co-solvents reduce the polarity of the aqueous environment, making it more favorable for nonpolar solutes.

  • Common Co-solvents: Polyethylene glycol (PEG) 300/400, propylene glycol, ethanol, and glycerin.[11]

  • Protocol:

    • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

    • Determine the thermodynamic solubility of your compound in each mixture as described in Protocol 2.

    • Plot solubility as a function of the co-solvent percentage to find the optimal concentration.

    • Caution: Be mindful of the potential for co-solvents to affect biological assay performance and cell viability.

2. Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[12][13]

  • Mechanism: The hydrophobic drug molecule is encapsulated within the lipophilic inner cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.[12]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and low toxicity.

  • Protocol:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1-10% w/v).

    • Determine the solubility of your compound in each cyclodextrin solution using the thermodynamic solubility method.

    • A phase-solubility diagram (plotting drug solubility against cyclodextrin concentration) can be constructed to understand the complexation stoichiometry and binding constant.

Visualization: Cyclodextrin Inclusion Complex Formation

G cluster_0 Aqueous Environment cluster_1 Inclusion Complex A Hydrophobic Drug Poorly Soluble C Soluble Complex Drug Cyclodextrin A:f0->C:f1 Encapsulation B Hydrophilic Exterior Hydrophobic Cavity Cyclodextrin B:f1->C:f2

Caption: Mechanism of solubility enhancement by cyclodextrins.

Part 3: Summary and Recommendations

  • Start Simple: Always begin with a systematic evaluation of common organic solvents for stock solutions and simple aqueous buffers for your working solutions.

  • Leverage pH: A pH-solubility profile is an invaluable tool for identifying the optimal pH range for your experiments.

  • Employ Advanced Techniques Judiciously: Co-solvents and cyclodextrins are powerful tools but require careful validation to ensure they do not interfere with your experimental outcomes.

  • Analytical Rigor: Accurate and reproducible solubility data relies on validated analytical methods for concentration determination.

By following the structured approach outlined in this guide, you will be well-equipped to overcome the solubility challenges associated with 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and advance your research with confidence.

References

  • MySkinRecipes. 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. [Link]

  • RCSB PDB. Ligand Summary: 7-deazaguanine. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. [Link]

  • Spiridon, I., & Anghel, N. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 30(14), 3044. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Ashland. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?[Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. [Link]

  • Nucleic Acids Research. Four additional natural 7-deazaguanine derivatives in phages and how to make them. [Link]

  • National Center for Biotechnology Information. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

  • National Center for Biotechnology Information. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • ResearchGate. How to use (solubility) 7-deazaguanine in in vitro transcription?[Link]

  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

  • ASM Journals. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. [Link]

  • MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

  • Catalent. How to Choose the Right Solubilization Technology for Your API. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • PubMed. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • PubChem. 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one. [Link]

  • ResearchGate. Study of pH-dependent drugs solubility in water. [Link]

  • ResearchGate. cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]

  • ACS Publications. DNA with Purine–Purine Base Pairs: Size and Position of Isoguanine and 8-Aza-7-deazaisoguanine Clickable Residues Control the Molecular Recognition of Guanine and 5-Aza-7-deazaguanine. [Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]

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Preventing degradation of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this compound in solution. As a structural analog of purines, the pyrrolo[2,3-d]pyrimidine core is a valuable scaffold in medicinal chemistry, particularly for kinase inhibitors.[1][2] However, its heterocyclic nature also presents specific vulnerabilities to degradation that can impact experimental reproducibility and the integrity of your results.

This guide provides in-depth, cause-and-effect explanations for common stability issues and offers validated, step-by-step protocols to help you mitigate degradation and ensure the reliability of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a loss of my compound's concentration in aqueous solution over a short period. What are the likely causes?

This is a common observation and typically points to hydrolytic degradation. The pyrrolo[2,3-d]pyrimidine ring system, like other purine analogs, is susceptible to hydrolysis, and the rate is highly dependent on the pH of your solution.[3][4]

  • Acid-Catalyzed Hydrolysis (pH < 6): At acidic pH, the nitrogen atoms in the pyrimidine ring can become protonated. This increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack by water. This can lead to the cleavage of bonds within the pyrimidine ring, fundamentally altering the molecule's structure. For purines, acidic conditions are known to cause depurination; while your compound lacks a glycosidic bond, analogous cleavage of the pyrrole-pyrimidine linkage or other ring-opening reactions can be anticipated.[3]

  • Alkaline-Catalyzed Hydrolysis (pH > 8): In basic conditions, the lactam group (-NH-C=O) can be deprotonated, which can facilitate ring-opening reactions. Many heterocyclic compounds, including some pharmaceuticals, show increased degradation in alkaline environments.[5][6] The specific degradation pathway can be complex, but it often involves the cleavage of amide bonds within the pyrimidine portion of the scaffold.

Troubleshooting & Prevention:

  • pH Control is Critical: The first step is to measure the pH of your solution. Do not assume that dissolving your compound in water will result in a neutral pH.

  • Buffer Your Solution: Prepare your solutions in a buffered system, ideally between pH 6.0 and 7.5 , to maintain a stable environment. Phosphate-buffered saline (PBS) at pH 7.4 is an excellent starting point for many biological experiments.

  • Avoid Extreme pH: Unless your experiment specifically requires it, avoid dissolving or storing the compound in strongly acidic or basic solutions.

Q2: My solution of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is turning yellow/brown and I see new peaks in my HPLC analysis. What's happening?

Discoloration and the appearance of new, often broader, peaks in the chromatogram are classic signs of oxidative degradation . The electron-rich pyrrole ring is particularly susceptible to oxidation.

  • Mechanism: Atmospheric oxygen, or trace amounts of peroxides in solvents like THF or diethyl ether, can react with the compound. This process can be accelerated by exposure to light (photo-oxidation) or the presence of trace metal ions, which can catalyze the formation of reactive oxygen species (ROS).[6] The resulting degradation products are often colored, conjugated species.

Troubleshooting & Prevention:

  • Use High-Purity, Peroxide-Free Solvents: For organic solutions, use freshly opened bottles of high-purity or HPLC-grade solvents. If using solvents prone to peroxide formation (e.g., THF, ether), ensure they are tested for and free of peroxides.

  • De-gas Aqueous Buffers: Before dissolving your compound, sparge your aqueous buffers with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Consider Antioxidants: For long-term storage in solution, the addition of a small amount of an antioxidant may be beneficial, but this must be validated to ensure it doesn't interfere with your downstream application.

  • Chelate Metal Ions: If you suspect metal-catalyzed oxidation, adding a trace amount of a chelating agent like EDTA to your aqueous buffer can sequester metal ions.

Q3: I notice faster degradation when my samples are left on the benchtop. Why?

This is almost certainly due to photodegradation . Many heterocyclic aromatic compounds absorb UV and visible light, and this energy can promote chemical reactions, leading to degradation.[6][7] This effect is often synergistic with oxidation (photo-oxidation).

Troubleshooting & Prevention:

  • Protect from Light: Always store stock solutions and experimental samples in amber vials or tubes.

  • Minimize Exposure During Handling: When working with the compound, do so in a shaded area or wrap your containers in aluminum foil. Avoid leaving solutions exposed to direct sunlight or harsh fluorescent lighting for extended periods.

  • ICH Compliant Photostability: For formal stability studies, follow ICH Q1B guidelines, which specify controlled exposure to both UV and visible light sources.[8]

Q4: Can the choice of solvent affect the stability of my compound?

Absolutely. The solvent plays a critical role beyond just dissolving the compound.[9]

  • Protic vs. Aprotic Solvents: Protic solvents (like water, methanol, ethanol) have acidic protons and can participate directly in degradation reactions, such as solvolysis (hydrolysis if the solvent is water). Aprotic solvents (like DMSO, DMF, acetonitrile) are generally more inert, but their purity is paramount.

  • Solvent Purity: As mentioned, trace impurities like water, peroxides, or dissolved metals in organic solvents can initiate or catalyze degradation.

  • Recommended Solvents: For initial stock solutions, high-purity, anhydrous DMSO or DMF are generally preferred due to their good solvating power and lower reactivity compared to protic solvents. For aqueous experimental solutions, always use a well-defined buffer system.

Data & Protocols for Ensuring Stability

Recommended Storage & Handling Conditions

To maximize the shelf-life of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in both solid and solution forms, adhere to the following guidelines.

FormStorage TemperatureAtmosphereLight ConditionRecommended Solvent (for Stock)
Solid 2-8°C or -20°CInert Gas (Argon/Nitrogen)Protected from Light (Amber Vial)N/A
Solution -20°C or -80°CHeadspace flushed with Inert GasProtected from Light (Amber Vial)Anhydrous DMSO or DMF

Table 1: Summary of recommended storage and handling conditions.

Workflow for Troubleshooting Degradation

If you are experiencing compound degradation, follow this logical troubleshooting workflow to identify and resolve the issue.

G start Degradation Observed (Loss of Parent Peak, New Peaks) check_ph Measure pH of Solution start->check_ph is_extreme_ph Is pH < 6 or > 8? check_ph->is_extreme_ph use_buffer Action: Re-prepare in a buffered solution (pH 6.5-7.5). Use high-purity water. is_extreme_ph->use_buffer Yes check_light Review Light Exposure is_extreme_ph->check_light No stable Solution is Stable use_buffer->stable is_light_exposed Was solution exposed to direct light for extended periods? check_light->is_light_exposed use_amber Action: Store and handle in amber vials or protect with foil. is_light_exposed->use_amber Yes check_solvent Review Solvent Quality & Type is_light_exposed->check_solvent No use_amber->stable is_solvent_issue Using old/low-grade solvent? Using reactive protic solvent for long-term storage? check_solvent->is_solvent_issue use_good_solvent Action: Use fresh, anhydrous, high-purity aprotic solvent (DMSO). De-gas aqueous buffers. is_solvent_issue->use_good_solvent Yes is_solvent_issue->stable No, consult specialist use_good_solvent->stable

Figure 1: Troubleshooting Decision Tree for Degradation of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

Experimental Protocol: Forced Degradation Study

To systematically investigate the stability of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and develop a robust, stability-indicating analytical method, a forced degradation (stress testing) study is essential.[10][11] This protocol is based on ICH guidelines and best practices.[8]

Objective:

To identify potential degradation products and degradation pathways for 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one under various stress conditions. This data is crucial for developing a validated stability-indicating HPLC method.

Materials:
  • 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade water (e.g., Milli-Q)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30%)

  • HPLC system with PDA/UV and Mass Spectrometry (LC-MS) detectors

  • Calibrated pH meter

  • Photostability chamber

  • Calibrated oven

Workflow Diagram:

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN or DMSO) prep_samples Aliquot stock into separate vials for each stress condition prep_stock->prep_samples acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_samples->acid base Base Hydrolysis (0.1 M NaOH, RT) prep_samples->base oxidation Oxidation (3% H₂O₂, RT) prep_samples->oxidation thermal Thermal (80°C, Solid & Solution) prep_samples->thermal photo Photolytic (ICH Q1B Light Exposure) prep_samples->photo sampling Sample at time points (e.g., 0, 2, 6, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling quench Neutralize/Quench Reaction sampling->quench hplc_uv Analyze via HPLC-UV/PDA (Quantify parent, detect degradants) quench->hplc_uv hplc_ms Analyze via LC-MS (Identify degradant masses) hplc_uv->hplc_ms mass_balance Calculate Mass Balance hplc_ms->mass_balance pathway Propose Degradation Pathways mass_balance->pathway method_dev Optimize HPLC method for separation of all peaks pathway->method_dev

Figure 2: Experimental Workflow for a Forced Degradation Study.

Step-by-Step Procedure:
  • Prepare Stock Solution: Accurately prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor solution. The goal is to achieve 5-20% degradation.[10] You may need to adjust time and temperature based on preliminary results.

    Stress ConditionReagent / ConditionTemperatureTime Points (suggested)
    Acid Hydrolysis 0.1 M HCl60 °C0, 2, 6, 12, 24 hours
    Base Hydrolysis 0.1 M NaOHRoom Temp0, 1, 2, 4, 8 hours
    Oxidation 3% H₂O₂Room Temp0, 2, 6, 12, 24 hours
    Thermal (Solution) Solution in ACN/Water80 °C0, 24, 48, 72 hours
    Photolytic ICH Q1B specified lightRoom TempPer ICH guidelines
    Control No stressor, same diluentRoom TempMatch with longest time point

    Table 2: Suggested conditions for the forced degradation study.

  • Sampling and Quenching: At each time point, withdraw an aliquot of the sample. For acid and base hydrolysis, immediately neutralize the sample with an equimolar amount of base or acid, respectively, to stop the reaction. Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the initial mobile phase.

  • HPLC-UV/PDA Analysis:

    • Develop an initial reversed-phase HPLC method. A good starting point is a C18 column with a gradient elution from a buffered aqueous phase (e.g., 0.1% formic acid in water) to an organic phase (e.g., acetonitrile).

    • Inject the control and stressed samples.

    • Use the PDA detector to assess peak purity and identify the optimal wavelength for detection.

    • Quantify the percentage of the parent compound remaining and the area percent of each new peak formed.

  • LC-MS Analysis:

    • Analyze the stressed samples using an LC-MS system to obtain the mass-to-charge ratio (m/z) of the degradation products. This is the first step in structural elucidation.

  • Data Evaluation:

    • Specificity: The primary goal is to develop an HPLC method where the parent peak is well-resolved from all degradation peaks and any solvent/reagent peaks.

    • Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should remain relatively constant (e.g., 95-105%) throughout the study. This ensures all significant degradants are being detected.

    • Identify Degradation Pathways: Based on the conditions that caused degradation and the masses of the products, you can propose likely chemical transformations (e.g., hydrolysis of the lactam, oxidation of the pyrrole ring).

By following this structured approach, you will not only solve immediate degradation problems but also develop a robust understanding of your molecule's stability profile, which is essential for generating high-quality, reproducible data in drug discovery and development.

References

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • PubMed. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Retrieved from [Link]

  • PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]

  • SignaGen Laboratories. (2025). How Does pH Affect DNA Stability? Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coate. Retrieved from [Link]

  • PubMed. (2018). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • PubMed Central. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Retrieved from [Link]

  • PubMed Central. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]

  • MDPI. (2022). Photodegradation of Azathioprine in the Presence of Sodium Thiosulfate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Chromatography Online. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2021). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • NIH. (2014). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • IJCRT.org. (2023). Stability Indicating Assay Method. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating Target Engagement of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental validation. A critical milestone in this journey is confirming that the molecule engages its intended target within the complex cellular environment. This guide provides an in-depth comparison of key methodologies for validating the target engagement of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a compound belonging to a class of molecules renowned for their kinase inhibitory activity.

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, acting as an ATP-competitive inhibitor due to its structural resemblance to adenine.[1][2] Derivatives of this core structure have been successfully developed to target a range of kinases, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and various tyrosine kinases such as EGFR, Her2, and VEGFR2.[3][4][5] Therefore, a primary hypothesis for 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is its function as a kinase inhibitor. This guide will explore and compare several state-of-the-art techniques to rigorously test this hypothesis and identify its specific kinase targets.

The Strategic Imperative: A Multi-pronged Approach to Target Validation

No single experiment can definitively prove target engagement. A robust validation strategy employs a combination of orthogonal methods that interrogate the compound-target interaction from different perspectives: direct binding in a purified system, target interaction within the cell, and the functional consequences of this interaction on cellular signaling. This guide will focus on a curated selection of techniques that provide a comprehensive picture of target engagement.

Comparative Analysis of Target Engagement Methodologies

We will explore four powerful techniques: the Cellular Thermal Shift Assay (CETSA) for confirming intracellular target binding, Kinobeads for assessing kinome-wide selectivity, LanthaScreen™ Eu Kinase Binding Assay for in vitro binding affinity, and Luminex Multiplex Assays for measuring downstream signaling pathway modulation.

Methodology Principle Key Outputs Strengths Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature (Tagg).Thermal shift (ΔTagg), confirmation of intracellular target engagement.Label-free, performed in live cells or cell lysates, reflects physiological conditions.Not easily scalable for proteome-wide analysis, requires a specific antibody for detection.
Kinobeads Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.Kinome-wide selectivity profile, apparent dissociation constants (Kdapp).Unbiased, high-throughput assessment of selectivity across hundreds of kinases.[6][7]Performed in cell lysates, which may not fully recapitulate the cellular environment.
LanthaScreen™ Eu Kinase Binding Assay Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay between a fluorescent tracer and the test compound for binding to a purified kinase.IC50 values, binding affinity (Ki).Homogeneous, high-throughput format, provides quantitative binding data.[8]In vitro assay using recombinant enzymes, may not reflect cellular activity.
Luminex Multiplex Assay Antibody-coated beads are used to capture and quantify multiple analytes (e.g., phosphorylated proteins) simultaneously.Changes in the phosphorylation status of downstream signaling proteins.High-throughput, multiplexed analysis of signaling pathways from a small sample volume.[9][10]Indirect measure of target engagement, requires specific and validated antibodies.

Visualizing the Strategy: The Target Engagement Workflow

A logical workflow for validating the target engagement of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one would progress from broad, unbiased screening to focused, quantitative validation.

Target_Engagement_Workflow cluster_0 Initial Screening & Selectivity cluster_1 In Vitro Validation cluster_2 Cellular Target Engagement cluster_3 Functional Cellular Response Kinobeads Kinobeads Profiling LanthaScreen LanthaScreen Binding Assay Kinobeads->LanthaScreen Identifies top candidate kinases CETSA Cellular Thermal Shift Assay (CETSA) LanthaScreen->CETSA Confirms direct binding & provides affinity Luminex Luminex Downstream Signaling CETSA->Luminex Confirms intracellular engagement JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates JAK->JAK pSTAT pSTAT JAK->pSTAT Phosphorylates STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Induces Inhibitor 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Principle: This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. [11] Protocol:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either the vehicle control (e.g., DMSO) or varying concentrations of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one for a predetermined time (e.g., 1 hour).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed.

  • Protein Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the putative target kinase.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. The shift in the melting curve in the presence of the compound indicates target engagement. [12]

Kinobeads Kinome Profiling

Principle: This chemical proteomics approach uses beads coupled with a mixture of broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome. [7][13]By pre-incubating a cell lysate with the test compound, one can identify its targets through competition.

Protocol:

  • Cell Lysis: Prepare a cell lysate from the cell line of interest under native conditions.

  • Compound Incubation: Incubate aliquots of the lysate with increasing concentrations of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one or a vehicle control.

  • Kinobeads Incubation: Add the Kinobeads slurry to the lysates and incubate to allow for the binding of kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry.

  • Data Analysis: Identify and quantify the kinases. The dose-dependent decrease in the amount of a specific kinase pulled down by the beads in the presence of the compound indicates that it is a target. [6]

LanthaScreen™ Eu Kinase Binding Assay

Principle: This is a TR-FRET-based competition assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. This proximity results in a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal. [8][14] Protocol:

  • Reagent Preparation: Prepare a solution of the purified kinase, the Eu-labeled antibody, and the fluorescent tracer in the assay buffer.

  • Compound Dispensing: Serially dilute 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and dispense it into a microplate.

  • Kinase/Antibody/Tracer Addition: Add the kinase/antibody/tracer mixture to the wells containing the compound.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).

  • Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.

Luminex Multiplex Assay for Downstream Signaling

Principle: This bead-based immunoassay allows for the simultaneous quantification of multiple analytes in a single sample. [9][15]For kinase inhibitors, this is used to measure the phosphorylation status of downstream substrates.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations and for different durations. Lyse the cells to extract proteins.

  • Bead Incubation: Mix the cell lysate with a cocktail of antibody-coupled beads, where each bead set is specific for a different phospho-protein in the signaling pathway of interest (e.g., p-STAT3, p-AKT).

  • Detection Antibody Incubation: After washing, add a mixture of biotinylated detection antibodies, followed by a streptavidin-phycoerythrin (PE) conjugate.

  • Bead Analysis: Analyze the beads on a Luminex instrument, which identifies each bead by its internal dye signature and quantifies the PE signal, which is proportional to the amount of the target analyte.

  • Data Analysis: Determine the median fluorescence intensity (MFI) for each analyte and normalize it to the total protein concentration. A dose-dependent decrease in the phosphorylation of a downstream substrate provides functional evidence of target inhibition. [16]

Conclusion

Validating the target engagement of a novel compound like 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one requires a multifaceted and rigorous approach. By combining the strengths of in-cell target confirmation with CETSA, kinome-wide selectivity profiling with Kinobeads, quantitative in vitro binding with LanthaScreen™, and functional pathway analysis with Luminex assays, researchers can build a compelling and self-validating case for their molecule's mechanism of action. This comprehensive strategy not only provides the necessary evidence for advancing a compound through the drug discovery pipeline but also deepens our fundamental understanding of its biological activity.

References

  • Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

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A Guide to Reproducibility in Experiments with 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure. Its resemblance to the natural purine core of ATP allows for competitive inhibition of a wide range of kinases, making it a cornerstone for the development of targeted therapies.[1][2][3] This guide, intended for researchers and medicinal chemists, provides an in-depth analysis of the experimental reproducibility associated with a key building block of this class: 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one .

We will delve into the critical parameters of its synthesis, potential pitfalls that can lead to variability in experimental outcomes, and a comparative analysis with alternative heterocyclic scaffolds. This document aims to be a practical resource, blending established synthetic protocols with insights into achieving consistent and reliable results in your research endeavors.

The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The 7-deazapurine structure of pyrrolo[2,3-d]pyrimidines offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it an ideal starting point for designing potent and selective kinase inhibitors.[1][2][3] The strategic placement of substituents on this core allows for the fine-tuning of interactions within the ATP-binding pocket of various kinases, leading to the development of drugs for a multitude of diseases, including cancers and inflammatory disorders.[3][4][5]

Navigating the Synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: A Reproducibility-Focused Protocol

While numerous methods exist for the synthesis of the pyrrolo[2,3-d]pyrimidine core, achieving high reproducibility requires meticulous attention to detail. Below, we present a well-established synthetic route, highlighting the critical parameters at each step that can significantly impact yield, purity, and ultimately, the consistency of your experimental results.

Workflow for the Synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Synthesis_Workflow A Starting Materials: 2-aminopropanenitrile Ethyl acetoacetate B Step 1: Condensation Formation of Pyrrole Intermediate A->B Base (e.g., NaOEt) Ethanol, Reflux C Step 2: Cyclization with Formamide Formation of Pyrrolo[2,3-d]pyrimidine Core B->C Formamide High Temperature (e.g., 180-200 °C) D Purification Crystallization / Chromatography C->D Crude Product E Characterization NMR, MS, IR D->E Pure Product

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate (Pyrrole Intermediate)

  • Reagent Preparation: Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol. Causality: The use of a strong, non-aqueous base is crucial to deprotonate the active methylene group of ethyl acetoacetate, initiating the condensation reaction. Moisture must be rigorously excluded to prevent hydrolysis of the ethoxide and starting materials.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add ethyl acetoacetate to the ethanolic NaOEt solution at 0 °C.

  • Addition of Aminonitrile: Slowly add a solution of 2-aminopropanenitrile in absolute ethanol via the dropping funnel. Critical Parameter: The rate of addition is critical to control the exothermicity of the reaction and prevent the formation of side products.

  • Reflux: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4][6] Self-Validation: The disappearance of the starting materials and the appearance of a new, more polar spot on the TLC plate indicates the formation of the pyrrole intermediate.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

  • Reaction Setup: In a high-temperature reaction vessel, combine the dried pyrrole intermediate from Step 1 with an excess of formamide.

  • Heating: Heat the mixture to 180-200 °C for 2-4 hours. Critical Parameter: The temperature must be carefully controlled. Temperatures that are too low will result in incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of tarry byproducts.

  • Work-up: Cool the reaction mixture to room temperature. The resulting solid is triturated with a suitable solvent (e.g., ethanol or acetone), collected by filtration, and washed to remove residual formamide.

Purification and Characterization
  • Purification: The crude product can often be purified by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or by column chromatography on silica gel.[4][6] Trustworthiness: The choice of purification method will depend on the impurity profile. Recrystallization is often sufficient for removing minor impurities, while chromatography is necessary for separating closely related side products.

  • Characterization: The identity and purity of the final compound should be confirmed by a suite of analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Factors Influencing Reproducibility

Achieving consistent yields and purity in the synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is contingent on several key factors:

ParameterImpact on ReproducibilityMitigation Strategies
Reagent Quality Purity of starting materials, especially the aminonitrile, can significantly affect yield and introduce impurities.Use freshly distilled or high-purity reagents. Perform quality control checks on starting materials.
Solvent Purity Presence of water in solvents can quench the base and lead to side reactions.Use anhydrous solvents and perform reactions under an inert atmosphere.[2]
Reaction Temperature Both the condensation and cyclization steps are temperature-sensitive. Deviations can lead to incomplete reactions or decomposition.Use a reliable heating mantle with a temperature controller. Monitor the internal reaction temperature.
Reaction Time Insufficient reaction time will result in low conversion, while prolonged heating can increase byproduct formation.Monitor the reaction progress by TLC to determine the optimal reaction time.
Purification Method Inefficient purification can leave residual starting materials or byproducts, affecting the purity of the final compound.Optimize the recrystallization solvent system or the chromatography elution gradient.

Comparative Analysis: Pyrrolo[2,3-d]pyrimidines vs. Alternative Scaffolds

The choice of a core scaffold is a critical decision in drug design. While 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a potent starting point, other heterocyclic systems also serve as valuable platforms for kinase inhibitor development. Here, we compare it with two common alternatives: the purine and the pyrazolo[3,4-d]pyrimidine scaffolds.

Structural Comparison

Scaffold_Comparison cluster_0 Pyrrolo[2,3-d]pyrimidine cluster_1 Purine cluster_2 Pyrazolo[3,4-d]pyrimidine a 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one b Hypoxanthine c Allopurinol

Caption: A comparison of the core structures of three common kinase inhibitor scaffolds.

Performance and Physicochemical Properties
Feature5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-onePurine (e.g., Hypoxanthine)Pyrazolo[3,4-d]pyrimidine (e.g., Allopurinol)
Synthetic Accessibility Moderate to high, with several established routes.[4][6]Generally high, with well-established methodologies.Moderate, with various synthetic strategies available.
Scaffold Flexibility High; substitution at multiple positions allows for extensive SAR exploration.[4][6][7]Moderate; substitution patterns are more constrained by the purine core.High; offers diverse points for substitution.
Hydrogen Bonding Possesses both H-bond donors and acceptors, mimicking ATP.[2][3]Similar H-bonding profile to pyrrolo[2,3-d]pyrimidines.Offers a distinct H-bonding pattern that can be exploited for selectivity.[8]
Solubility Generally moderate, can be improved with appropriate substitution.Can have limited aqueous solubility depending on substitution.Solubility is variable and dependent on the specific derivative.
Metabolic Stability Can be susceptible to metabolism at the pyrrole ring.Generally more metabolically stable.Metabolic stability is a key consideration in derivative design.

Note: The properties listed are general trends and can be significantly altered by the nature and position of substituents.

Conclusion: A Foundation for Reliable Research

The reproducibility of experiments involving 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is paramount for the successful development of novel kinase inhibitors. By understanding the critical parameters of its synthesis and the potential sources of variability, researchers can establish robust and reliable protocols. While alternative scaffolds like purines and pyrazolo[3,4-d]pyrimidines offer their own advantages, the versatility and well-documented utility of the pyrrolo[2,3-d]pyrimidine core solidify its position as a cornerstone of modern medicinal chemistry. This guide provides a framework for navigating the experimental intricacies of this important molecule, empowering researchers to build upon a solid foundation of reproducible data in their quest for new therapeutic agents.

References

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  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central. Retrieved January 25, 2026, from [Link]

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In Vivo Efficacy of 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structural similarity to the ATP purine core allows for competitive binding to the ATP-binding site of various kinases, leading to the modulation of key signaling pathways implicated in a range of pathologies, from autoimmune disorders to cancer. This guide provides a comparative analysis of the in vivo efficacy of prominent analogs based on this core structure, with a focus on Janus kinase (JAK) inhibitors, offering critical insights for researchers and drug development professionals in the field.

The Rise of Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitors

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a central role in immunity, inflammation, and hematopoiesis.[2] Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets. The pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in the development of several clinically successful JAK inhibitors. This guide will delve into the preclinical in vivo data of key analogs, providing a comparative perspective on their efficacy and selectivity.

Comparative In Vivo Efficacy in a Rat Adjuvant-Induced Arthritis (rAIA) Model

The rat adjuvant-induced arthritis (rAIA) model is a widely used preclinical model for rheumatoid arthritis, characterized by robust and predictable inflammatory responses, including paw swelling and joint damage. The data presented below, collated from multiple studies, offers a comparative view of the in vivo efficacy of different 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one analogs in this model. It is important to note that these studies were not conducted head-to-head, and thus direct comparisons should be made with caution, considering the variations in experimental protocols.

CompoundTarget(s)DoseRouteEfficacy MetricResultReference
Tofacitinib (CP-690,550) JAK1/JAK3 > JAK215 mg/kg, BIDOralPaw SwellingSignificant reduction
INCB028050 JAK1/JAK230 mg/kg, BIDOralPaw SwellingDose-dependent reduction[3]
LW402 JAK1 > JAK210 mg/kg, QDOralPaw SwellingSignificant reduction[4]
PF-04965842 (Abrocitinib) Selective JAK1Not specifiedOralNot specifiedEfficacious in rat arthritis model[5]
Compound B (Merck) Selective JAK1Not specifiedOralPaw ThicknessDose-dependent inhibition[6]

Key Insights from the rAIA Model:

  • Broad-Spectrum vs. Selective Inhibition: Both pan-JAK inhibitors like Tofacitinib and more selective JAK1/2 or JAK1 inhibitors have demonstrated significant efficacy in reducing inflammation in the rAIA model.[3][4][6]

  • Dose-Dependent Efficacy: The reduction in paw swelling and other clinical scores is consistently shown to be dose-dependent across different analogs.[7][3][6]

  • Therapeutic Window: Selective JAK1 inhibitors are being explored to potentially offer a better therapeutic window by minimizing side effects associated with JAK2 inhibition, such as effects on hematological parameters.[6]

Comparative In Vivo Efficacy in Oncology Xenograft Models

The JAK-STAT pathway is also a key player in the pathogenesis of various cancers, including hematological malignancies and solid tumors. Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo anti-tumor efficacy of novel drug candidates.

CompoundCancer ModelAnimal ModelDoseRouteEfficacy MetricResultReference
Ruxolitinib T-cell Acute Lymphoblastic Leukemia (T-ALL)PDXNot specifiedOralLeukemia BurdenSignificant decrease[8]
AZD1480 Uterine LeiomyomaPDX50 mg/kg, 5 days/weekOral GavageXenograft Volume59.5% reduction vs. control[9][10]
AZD1480 Small Cell Lung Cancer (SCLC)CDXNot specifiedOralXenograft GrowthInhibition[11]
AZD1480 JAK-mutated Acute Lymphoblastic LeukemiaPDXNot specifiedOralLeukemia BurdenModest single-agent efficacy[12]
Tofacitinib T-ALL with JAK1/JAK3 mutationsPreclinical modelsNot specifiedNot specifiedAnti-leukemic effectEffective[8]

Key Insights from Oncology Xenograft Models:

  • Efficacy in Hematological Malignancies: Analogs like Ruxolitinib and Tofacitinib have shown significant efficacy in preclinical models of leukemia with activating JAK mutations.[8]

  • Solid Tumor Activity: AZD1480 has demonstrated anti-tumor activity in solid tumor models, including uterine leiomyoma and small cell lung cancer, suggesting a broader therapeutic potential for this class of compounds.[9][10][11]

  • Modest Single-Agent Efficacy in Some Models: In certain contexts, such as JAK-mutated ALL, some analogs like AZD1480 have shown only modest single-agent efficacy, highlighting the potential need for combination therapies.[12]

Understanding the Mechanism: The JAK-STAT Signaling Pathway

The therapeutic efficacy of these pyrrolo[2,3-d]pyrimidine analogs is rooted in their ability to inhibit the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates pJAK pJAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocates to Nucleus Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor Pyrrolo[2,3-d]pyrimidine Analog Inhibitor->pJAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine analogs.

Experimental Protocols: A Guide to In Vivo Efficacy Assessment

Reproducibility and standardization are paramount in preclinical research. Below are detailed, step-by-step methodologies for the key in vivo models discussed in this guide.

Rat Adjuvant-Induced Arthritis (rAIA) Model

This model is used to evaluate the anti-inflammatory and disease-modifying potential of drug candidates for rheumatoid arthritis.

Workflow:

rAIA_Workflow Animal_Acclimatization 1. Animal Acclimatization (e.g., Lewis rats, 1 week) Induction 2. Arthritis Induction (Intradermal injection of Mycobacterium tuberculosis in CFA) Animal_Acclimatization->Induction Disease_Onset 3. Disease Onset Monitoring (Visual signs of inflammation, ~10-14 days post-induction) Induction->Disease_Onset Randomization 4. Randomization (Group animals based on disease severity) Disease_Onset->Randomization Treatment 5. Treatment Administration (Oral gavage of test compound or vehicle, daily) Randomization->Treatment Efficacy_Assessment 6. Efficacy Assessment (Paw volume measurement, clinical scoring, body weight) Treatment->Efficacy_Assessment Regular intervals Terminal_Procedures 7. Terminal Procedures (Histopathology of joints, cytokine analysis) Efficacy_Assessment->Terminal_Procedures End of study

Caption: Workflow for the Rat Adjuvant-Induced Arthritis (rAIA) model.

Detailed Steps:

  • Animal Acclimatization: Male Lewis rats are typically used and are acclimatized for at least one week before the start of the experiment.

  • Arthritis Induction: On day 0, arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis suspended in Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.

  • Disease Onset and Monitoring: The onset of arthritis, characterized by paw swelling, is typically observed around day 10-14 post-induction. Animals are monitored daily for clinical signs of arthritis.

  • Randomization and Grouping: Once the disease is established, animals are randomized into treatment and control groups based on their arthritis score to ensure an even distribution of disease severity.

  • Treatment Administration: The test compound or vehicle is administered orally (e.g., via gavage) at the specified dose and frequency. Treatment usually continues for 14-21 days.

  • Efficacy Assessment:

    • Paw Volume: The volume of both hind paws is measured at regular intervals using a plethysmometer. The percentage of inhibition of paw edema is a key endpoint.

    • Clinical Scoring: Arthritis severity is scored based on a visual assessment of erythema and swelling in each limb.

    • Body Weight: Body weight is monitored as an indicator of general health.

  • Terminal Procedures: At the end of the study, animals are euthanized, and tissues are collected for further analysis.

    • Histopathology: Joints are collected, fixed, and processed for histological evaluation of inflammation, pannus formation, cartilage damage, and bone resorption.[4]

    • Biomarker Analysis: Blood and tissue samples can be collected to measure levels of pro-inflammatory cytokines and other relevant biomarkers.

Oncology Xenograft Models (Patient-Derived and Cell Line-Derived)

Xenograft models are indispensable for evaluating the anti-tumor efficacy of drug candidates in an in vivo setting.

Workflow:

Xenograft_Workflow Cell_Culture 1a. Cell Line Culture (For CDX models) Tumor_Implantation_CDX 2a. Cell Implantation (Subcutaneous injection of tumor cells into mice) Cell_Culture->Tumor_Implantation_CDX Tumor_Growth 3. Tumor Growth Monitoring (Calipers to measure tumor volume) Tumor_Implantation_CDX->Tumor_Growth Patient_Tumor 1b. Patient Tumor Tissue (For PDX models) Tumor_Implantation_PDX 2b. Tissue Implantation (Surgical implantation of tumor fragments into mice) Patient_Tumor->Tumor_Implantation_PDX Tumor_Implantation_PDX->Tumor_Growth Randomization 4. Randomization (Group mice when tumors reach a specific size) Tumor_Growth->Randomization Treatment 5. Treatment Administration (Oral gavage, IP injection, etc.) Randomization->Treatment Efficacy_Assessment 6. Efficacy Assessment (Tumor volume, body weight, survival analysis) Treatment->Efficacy_Assessment Regular intervals Terminal_Procedures 7. Terminal Procedures (Tumor collection for IHC, Western blot, etc.) Efficacy_Assessment->Terminal_Procedures End of study

Caption: Workflow for Oncology Xenograft Models (CDX and PDX).

Detailed Steps:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of the human tumor cells or tissue.

  • Tumor Implantation:

    • CDX Models: A specific number of cultured human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

    • PDX Models: Small fragments of a patient's tumor are surgically implanted subcutaneously into the mice.[9]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Randomization and Grouping: When tumors reach a predetermined average size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Treatment Administration: The test compound or vehicle is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.

  • Efficacy Assessment:

    • Tumor Volume: Tumor growth is monitored throughout the study. Tumor growth inhibition (TGI) is a key endpoint.

    • Body Weight: Mouse body weight is monitored as a measure of toxicity.

    • Survival Analysis: In some studies, treatment continues until a humane endpoint is reached, and survival data is analyzed.

  • Terminal Procedures: At the end of the study, tumors are excised and can be used for various analyses:

    • Immunohistochemistry (IHC): To assess the expression of biomarkers such as pSTAT3 and Ki67.[9]

    • Western Blotting: To analyze the levels of target proteins and downstream signaling molecules.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and tumor tissue can be collected at different time points to assess drug exposure and target engagement.

Conclusion and Future Directions

The 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one scaffold has proven to be a highly versatile and fruitful starting point for the development of potent kinase inhibitors, particularly targeting the JAK family. The in vivo data for analogs such as Tofacitinib, Ruxolitinib, and a new generation of more selective inhibitors demonstrate significant therapeutic potential in both inflammatory diseases and oncology.

The trend towards developing more selective JAK inhibitors aims to improve the therapeutic index by dissociating efficacy from dose-limiting toxicities. The comparative data presented in this guide, while not from head-to-head studies, provides a valuable resource for researchers to understand the in vivo performance of different analogs and to inform the design of future studies. As our understanding of the nuanced roles of different JAK isoforms in various disease contexts deepens, the development of next-generation pyrrolo[2,3-d]pyrimidine-based inhibitors with optimized selectivity profiles will continue to be a major focus in the quest for more effective and safer therapies.

References

  • Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis. (2021-05-21). PMC - NIH. [Link]

  • Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. (2023-01-25). Frontiers. [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. (2022-07-22). Rheumatology. [Link]

  • Selective Inhibition of JAK1 and JAK2 Is Efficacious in Rodent Models of Arthritis: Preclinical Characterization of INCB028050. (2010-05-01). ResearchGate. [Link]

  • Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050. (2010-05-01). PubMed. [Link]

  • Efficacy of a Novel Orally Bioavailable JAK1 Selective Compound in a Preclinical Rat Collagen-Induced Arthritis Model. (2014). ACR abstract. [Link]

  • Evaluation of the In Vivo Efficacy of the JAK Inhibitor AZD1480 in Uterine Leiomyomas Using a Patient-derived Xenograft Murine Model. (2024-05-08). PubMed. [Link]

  • Evaluation of the In Vivo Efficacy of the JAK Inhibitor AZD1480 in Uterine Leiomyomas Using a Patient-derived Xenograft Murine Model. (2024-05-08). ResearchGate. [Link]

  • Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective. (2022-10-01). PubMed. [Link]

  • Efficacy of JAK/STAT pathway inhibition in murine xenograft models of early T-cell precursor (ETP) acute lymphoblastic leukemia. (2016-03-24). PMC - NIH. [Link]

  • Evaluation of a Janus kinase 1 inhibitor, PF‐04965842, in healthy subjects: A phase 1, randomized, placebo‐controlled, dose‐escalation study. (2017-08-16). NIH. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017-03-03). PubMed. [Link]

  • Evaluation of the In Vitro and In Vivo Efficacy of the JAK Inhibitor AZD1480 against JAK-Mutated Acute Lymphoblastic Leukemia. (2014-11-20). AACR Journals. [Link]

  • Various Applications of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective. (2022-10-16). ResearchGate. [Link]

  • Preclinical Characterization of INCB 028050 Efficacious in Rodent Models of Arthritis : Selective Inhibition of JAK 1 and JAK 2 Is. (2010-05-01). Semantic Scholar. [Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. (2024-02-09). Frontiers. [Link]

  • Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. (2019-09-15). PubMed. [Link]

  • Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective. (2022-10-01). PMC - NIH. [Link]

  • The Janus Kinases Inhibitor AZD1480 Attenuates Growth of Small Cell Lung Cancers In Vitro and In Vivo. (2012-09-15). AACR Journals. [Link]

  • Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. (2015-02-01). AACR Journals. [Link]

  • Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. (2019-10-10). NIH. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023-09-19). PubMed Central. [Link]

  • Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis. (2024-02-23). PubMed. [Link]

  • Tofacitinib and Ruxolitinib. (2016-03-08). American Chemical Society. [Link]

  • Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis. (2019-03-06). Semantic Scholar. [Link]

  • 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models. (2013-01-10). PubMed. [Link]

  • Evaluation of the In Vitro and In Vivo Efficacy of the JAK Inhibitor AZD1480 against JAK-Mutated Acute Lymphoblastic Leukemia. (2015-02-01). AACR Journals. [Link]

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A Head-to-Head Comparison of Synthetic Methodologies for 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, also known as 5-methyl-7-deazaguanine, is a crucial heterocyclic scaffold in medicinal chemistry. Its structural resemblance to the purine base guanine allows it to function as an effective mimic in various biological systems, leading to its use as a core component in the development of a diverse range of therapeutic agents.[1] Notably, this scaffold is integral to the synthesis of potent kinase inhibitors for cancer therapy, as well as novel anti-inflammatory and antiviral drugs.[1] The strategic placement of the methyl group at the 5-position can significantly influence the binding affinity and selectivity of drug candidates, making its efficient and scalable synthesis a topic of considerable interest to researchers in drug discovery and development.

This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. We will delve into the experimental details of each method, analyze their respective strengths and weaknesses, and provide a comparative summary to aid researchers in selecting the most suitable approach for their specific needs.

Method 1: The Taylor Synthesis via Reductive Cyclization of a Nitropyrimidine

One of the most cited and robust methods for the synthesis of 7-deazaguanine analogues was pioneered by Taylor and coworkers. This approach involves the construction of the pyrrole ring onto a pre-functionalized pyrimidine precursor, culminating in a reductive cyclization step.

Causality Behind Experimental Choices

The logic of this synthesis lies in the strategic use of a nitro group as a masked amino group and a dimethylformamide dimethyl acetal (DMF-DMA) as a one-carbon synthon for the pyrrole ring. The nitro group is a strong electron-withdrawing group, which facilitates the initial Michael addition. Subsequent reduction of the nitro group to an amine is the key step that triggers the intramolecular cyclization to form the pyrrole ring. The use of a pivaloyloxymethyl (POM) protecting group for the N3-position of the pyrimidine ring is crucial to prevent side reactions during the subsequent steps.

Experimental Protocol

The synthesis can be broken down into the following key steps:

  • Protection of the Pyrimidine: 2-amino-6-methyl-5-nitro-4(3H)-pyrimidinone is first protected at the N3 position using pivaloyloxymethyl chloride (POM-Cl) in the presence of a base. This prevents unwanted alkylation at this position in subsequent steps.

  • Formation of the Enamine: The N3-protected pyrimidine is then reacted with DMF-DMA. This reagent serves a dual purpose: it activates the methyl group for subsequent reaction and introduces the first carbon atom of the pyrrole ring.

  • Reductive Cyclization and Deprotection: The resulting intermediate is then subjected to reductive cyclization. This is typically achieved using catalytic hydrogenation (e.g., H₂ over Pd/C). This step simultaneously reduces the nitro group to an amine and removes the POM protecting group, leading to the spontaneous intramolecular cyclization to form the pyrrolo[2,3-d]pyrimidine core.

Visualizing the Workflow

Taylor_Synthesis A 2-amino-6-methyl- 5-nitro-4(3H)-pyrimidinone B N3-POM Protected Pyrimidine A->B POM-Cl, Base C Enamine Adduct B->C DMF-DMA D 5-methyl-3H-pyrrolo[2,3-d] pyrimidin-4(7H)-one C->D H₂, Pd/C (Reductive Cyclization & Deprotection)

Caption: The Taylor synthesis of 5-methyl-7-deazaguanine.

Method 2: Condensation of a Diaminopyrimidine with a Haloaldehyde

A more convergent approach involves the direct condensation of a suitably substituted diaminopyrimidine with a haloaldehyde. This method is often employed for the synthesis of various 5-substituted pyrrolo[2,3-d]pyrimidines and can be adapted for the synthesis of the 5-methyl derivative.[2]

Causality Behind Experimental Choices

This synthetic strategy relies on the classical construction of a pyrrole ring from a 1,4-dicarbonyl equivalent and an amine. In this case, the 2,4-diamino-6-hydroxypyrimidine provides the necessary nitrogen nucleophiles, and the α-haloaldehyde acts as the three-carbon electrophilic component. The reaction proceeds through an initial alkylation of one of the amino groups, followed by an intramolecular condensation to form the pyrrole ring. The choice of a haloaldehyde is critical as the halogen serves as a leaving group to facilitate the cyclization.

Experimental Protocol

The key steps in this synthesis are:

  • Preparation of the Haloaldehyde: The synthesis begins with the preparation of the required α-haloaldehyde, which for the synthesis of the 5-methyl derivative would be 2-chloro- or 2-bromopropionaldehyde.

  • Condensation and Cyclization: 2,4-diamino-6-hydroxypyrimidine is then reacted with the haloaldehyde in a suitable solvent, often with heating. The reaction mixture is typically neutralized to a specific pH to promote the cyclization and precipitation of the product.[2]

Visualizing the Workflow

Condensation_Synthesis A 2,4-diamino-6-hydroxypyrimidine C Intermediate Adduct A->C Condensation B 2-halopropionaldehyde B->C Condensation D 5-methyl-3H-pyrrolo[2,3-d] pyrimidin-4(7H)-one C->D Intramolecular Cyclization (pH adjustment)

Caption: Synthesis via condensation of a diaminopyrimidine.

Head-to-Head Comparison

To facilitate a direct comparison, the key parameters of each synthetic method are summarized in the table below.

ParameterMethod 1: Taylor SynthesisMethod 2: Condensation with Haloaldehyde
Starting Materials 2-amino-6-methyl-5-nitro-4(3H)-pyrimidinone2,4-diamino-6-hydroxypyrimidine, 2-halopropionaldehyde
Number of Steps 3 (Protection, Enamine formation, Reductive Cyclization/Deprotection)2 (Haloaldehyde preparation, Condensation/Cyclization)
Key Reagents POM-Cl, DMF-DMA, H₂/Pd-CHalogenating agent, Propionaldehyde
Overall Yield Generally moderate to goodCan be variable, often moderate
Scalability Potentially scalable, though handling of nitro compounds and catalytic hydrogenation may require specialized equipment.Generally considered scalable, with straightforward reaction conditions.
Purification Typically requires chromatographic purification of intermediates.The final product often precipitates from the reaction mixture, simplifying purification.[2]
Advantages - Well-established and reliable.- Good control over regioselectivity.- More convergent and potentially fewer steps.- Milder reaction conditions in the final step.
Disadvantages - Multi-step process.- Use of a protecting group adds to the step count.- Handling of potentially hazardous reagents (nitro compounds, hydrogenation).- Availability and stability of the haloaldehyde can be a concern.- Potential for side reactions if conditions are not optimized.

Conclusion

Both the Taylor synthesis and the condensation method offer viable routes to 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. The choice between the two will largely depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the laboratory's capabilities.

The Taylor synthesis is a robust and well-documented method that provides good control over the reaction. However, it is a longer process involving the use of a protecting group and potentially hazardous reagents.

The condensation method is more convergent and may be more amenable to large-scale production due to its fewer steps and simpler purification. However, the stability and handling of the required haloaldehyde intermediate can be a challenge.

Ultimately, a thorough evaluation of the experimental details and a consideration of the available resources will guide the synthetic chemist in selecting the optimal path to this important medicinal chemistry scaffold.

References

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Reactant of Route 2
Reactant of Route 2
5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

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